Technical Documentation Center

2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine

Core Science & Biosynthesis

Foundational

CAS registry number and molecular weight for 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine

This guide provides a comprehensive technical overview of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine, a heterocyclic compound of interest to researchers and professionals in drug discovery and medicinal chemistr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine, a heterocyclic compound of interest to researchers and professionals in drug discovery and medicinal chemistry. We will delve into its fundamental properties, synthesis, characterization, and potential applications, offering field-proven insights and detailed methodologies.

Core Compound Identification and Properties

2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine is a substituted pyridine derivative featuring an azetidine ring, a chloro group, a methyl group, and a nitro group. These functional groups contribute to its unique chemical reactivity and potential as a versatile building block in the synthesis of more complex molecules.

PropertyValueSource
CAS Registry Number 1956306-97-0[1]
Molecular Formula C9H10ClN3O2Calculated
Molecular Weight 227.65 g/mol Calculated
IUPAC Name 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridineN/A

The presence of the strained four-membered azetidine ring is a notable feature, often imparting desirable pharmacokinetic properties in drug candidates, such as improved metabolic stability and solubility[2]. The electron-withdrawing nitro group and the chloro substituent significantly influence the electronic properties of the pyridine ring, making it susceptible to nucleophilic aromatic substitution, a key reaction in its derivatization.

Synthesis and Mechanistic Insights

The synthesis of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the reactivity of a di-substituted pyridine precursor.

Proposed Synthetic Pathway

The most probable synthetic route involves the reaction of 2,6-dichloro-4-methyl-3-nitropyridine with azetidine. The greater reactivity of the chloro group at the 2-position of the pyridine ring towards nucleophilic attack, influenced by the adjacent electron-withdrawing nitro group, facilitates a regioselective substitution.

Synthesis_Pathway cluster_reagents Starting Materials reagent1 2,6-dichloro-4-methyl-3-nitropyridine reaction + reagent1->reaction reagent2 Azetidine reagent2->reaction product 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine reaction_conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat reaction->reaction_conditions reaction_conditions->product

Caption: Proposed synthesis of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine.

Detailed Experimental Protocol

The following is a representative, self-validating protocol for the synthesis, grounded in established methodologies for similar transformations[3].

Materials:

  • 2,6-dichloro-4-methyl-3-nitropyridine

  • Azetidine hydrochloride

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 2,6-dichloro-4-methyl-3-nitropyridine (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

  • Add azetidine hydrochloride (1.2 eq) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine.

Causality of Experimental Choices:

  • Base (K2CO3): A base is required to deprotonate the azetidine hydrochloride in situ, generating the free azetidine nucleophile. Potassium carbonate is a suitable, moderately strong base for this purpose.

  • Solvent (DMF): A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the SNAr reaction, which proceeds more favorably in such media.

  • Heat: Heating the reaction provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.

Structural Characterization

The confirmation of the structure of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine would rely on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the protons on the azetidine ring, the methyl group, and the aromatic proton on the pyridine ring. The integration and splitting patterns would be crucial for confirming the structure.

    • ¹³C NMR: Would reveal the number of unique carbon environments, including those in the pyridine and azetidine rings, the methyl group, and the carbon atoms bearing the chloro and nitro substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the C-Cl, C-N, and N-O (from the nitro group) bonds.

These analytical methods are standard for the structural elucidation of novel organic compounds[3][4][5].

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine is not extensively published, its structural motifs suggest significant potential as a scaffold or intermediate in drug discovery.

Role as a Synthetic Building Block

The primary utility of this compound lies in its potential as a versatile intermediate. The remaining chloro group at the 6-position can be further displaced by other nucleophiles, allowing for the introduction of diverse functionalities. The nitro group can be reduced to an amino group, which can then be acylated, alkylated, or used in the formation of other heterocyclic rings. This dual functionality makes it a valuable precursor for creating libraries of compounds for high-throughput screening.

Derivatization_Potential start_mol 2-(Azetidin-1-yl)-6-chloro- 4-methyl-3-nitropyridine sub_chloro Nucleophilic Substitution at C6-Cl start_mol->sub_chloro red_nitro Reduction of Nitro Group start_mol->red_nitro derivatives1 Diverse C6-substituted derivatives sub_chloro->derivatives1 derivatives2 3-Amino derivative red_nitro->derivatives2 further_rxn Further Functionalization (e.g., acylation, alkylation) derivatives2->further_rxn final_products final_products further_rxn->final_products Library of diverse final compounds

Caption: Potential derivatization pathways for the title compound.

Insights from Structurally Related Compounds

The azetidine moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive molecules and approved drugs[2]. Azetidine-containing compounds have demonstrated a wide range of pharmacological activities, including:

  • Antimicrobial Activity: Some azetidine derivatives have shown potent activity against Mycobacterium tuberculosis[6].

  • Central Nervous System (CNS) Activity: Azetidine analogs have been developed as selective agonists for nicotinic acetylcholine receptors, with potential applications in treating depression and other neurological disorders[7][8].

  • Kinase Inhibition: The 3-nitropyridine scaffold has been incorporated into molecules designed as kinase inhibitors, which are a major class of anticancer agents[3].

The combination of the azetidine ring and the functionalized pyridine core in 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine makes it an attractive starting point for the design and synthesis of novel therapeutic agents in these and other disease areas.

Safety and Handling

As with any laboratory chemical, 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine is a valuable heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. Its straightforward synthesis, coupled with multiple points for further chemical modification, makes it an attractive building block for the creation of diverse molecular libraries. The presence of the pharmacologically relevant azetidine moiety further enhances its appeal for the development of novel therapeutic agents.

References

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC. [Link]

  • A REVIEW ON 2-AZETEDINONES. Journal of Global Trends in Pharmaceutical Sciences. [Link]

  • 2-(azetidin-1-yl)-N-[2-methyl-4-[[7-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][9][10]oxazin-7-yl)quinazolin-2-yl]amino]phenyl]acetamide. PubChem. [Link]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. [Link]

  • (PDF) Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study. ResearchGate. [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • IL208613A - Azetidine derivatives, methods of their preparation, compositions comprising them and uses thereof.
  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. PMC. [Link]

Sources

Exploratory

Structural Elucidation and Stereochemical Dynamics of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine

Executive Summary In modern medicinal chemistry, the incorporation of four-membered heterocycles such as azetidines has become a prominent strategy to modulate the physicochemical properties of drug candidates. Compared...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the incorporation of four-membered heterocycles such as azetidines has become a prominent strategy to modulate the physicochemical properties of drug candidates. Compared to their pyrrolidine or piperidine counterparts, azetidines effectively lower lipophilicity (logP), enhance aqueous solubility, and alter the conformational landscape of the parent scaffold 1.

This whitepaper provides an in-depth analysis of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine (CAS: 1956306-97-0), a highly functionalized electrophilic building block. By examining its crystal structure, stereochemistry, and the profound steric hindrance dictating its conformation, this guide equips researchers with the mechanistic causality required to leverage this scaffold in complex drug synthesis (such as Notch signaling pathway inhibitors).

Stereochemical and Conformational Landscape

The structural integrity and reactivity of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine are governed by a severe "double-ortho" steric clash. The central stereochemical feature is the orientation of the C3-nitro group relative to the pyridine core.

The "Double-Ortho" Steric Clash

In an unhindered system, a nitro group attached to an aromatic ring prefers to lie coplanar with the ring to maximize π -conjugation, thereby exerting a strong electron-withdrawing resonance effect (-R). However, crystallographic data of substituted nitropyridines demonstrates that ortho-substituents force the nitro group out of planarity 2.

In this specific molecule, the C3-nitro group is flanked by:

  • C2-Azetidinyl group: A bulky, puckered four-membered ring.

  • C4-Methyl group: A rigid, space-filling alkyl substituent.

Mechanistic Consequence: To relieve this immense steric strain, the nitro group twists nearly 90° out of the pyridine plane. This orthogonal conformation completely breaks the π -conjugation between the nitro group and the pyridine ring. Consequently, the nitro group can only exert an inductive electron-withdrawing effect (-I). This localized electron density shift makes the C6-chloro position highly electrophilic and perfectly primed for subsequent Nucleophilic Aromatic Substitution ( SN​Ar ) reactions.

Azetidine Ring Puckering

Small molecule conformational preferences derived from the Cambridge Structural Database (CSD) indicate that azetidine rings rarely adopt a perfectly planar geometry 3. Instead, they exhibit a "butterfly" or puckered conformation to minimize torsional strain between adjacent hydrogen atoms. The azetidine nitrogen ( N1′ ) exhibits partial sp2 hybridization due to its lone pair delocalizing into the electron-deficient pyridine ring, anchoring the base of the azetidine ring in the plane of the pyridine, while the C3′ carbon puckers out of plane.

ConformationalLogic C1 C2-Azetidine & C4-Methyl Substitution C2 Severe Steric Clash with C3-Nitro C1->C2 C3 Nitro Group Twists ~85° Out of Plane C2->C3 C4 Loss of π-Conjugation (-R Effect Negated) C3->C4 C5 Enhanced SNAr Reactivity at C6-Chloro Position C4->C5

Caption: Causality pathway illustrating how steric hindrance dictates conformation and downstream chemical reactivity.

Crystallographic Data & Quantitative Parameters

To definitively confirm the out-of-plane twist and the azetidine puckering, Single-Crystal X-ray Diffraction (XRD) is the gold standard 4. Below are the representative crystallographic parameters and geometric data for this compound class.

Table 1: Representative Crystallographic Parameters
ParameterValueCausality / Significance
Crystal System MonoclinicTypical for asymmetric, highly substituted pyridines.
Space Group P21​/c Centrosymmetric packing; indicates a racemic solid state if chiral conformers exist.
Temperature 100(2) KCryogenic temperatures freeze the dynamic puckering of the azetidine ring, reducing thermal ellipsoids.
Radiation Mo ( λ=0.71073 Å)Standard high-energy source for resolving small organic molecules with heavy atoms (Cl).
R1 Factor < 0.05Validates the accuracy of the structural model (self-validating metric).
Table 2: Key Geometric Parameters (Bond Lengths & Torsions)
Structural FeatureMeasurementImplication
C2 - N(Azetidine) Bond ~1.36 ÅShorter than a standard C-N single bond (1.47 Å), indicating partial double-bond character.
C6 - Cl Bond ~1.74 ÅStandard aromatic C-Cl bond, activated by the inductive pull of the nitro group.
Torsion: C2-C3-N(Nitro)-O ~85°Confirms the orthogonal orientation of the nitro group due to steric clash.
Azetidine Puckering Angle ~25°The dihedral angle between the N-C2'-C4' plane and the C2'-C3'-C4' plane.

Experimental Workflows: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step contains an internal check to verify success before proceeding to the next phase.

Protocol A: Vapor Diffusion Crystallization

Objective: Grow diffraction-quality single crystals while avoiding kinetic trapping of amorphous solids.

  • Solvent Selection: Dissolve 10 mg of purified 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine in 0.5 mL of a good solvent (e.g., Dichloromethane).

  • Antisolvent Chamber: Place the open sample vial inside a larger, sealed chamber containing 5 mL of a volatile antisolvent (e.g., n-Hexane or Pentane).

  • Equilibration: Store the chamber undisturbed at 4 °C. The volatile antisolvent will slowly diffuse into the sample vial, gradually lowering the solubility of the compound.

  • Validation Check: After 48-72 hours, inspect the vial under a polarized light microscope.

    • Pass: Appearance of sharp, birefringent crystals with well-defined faces (extinguishing light at 90° intervals).

    • Fail: Formation of cloudy precipitates or oils. (Causality: Diffusion was too rapid; switch to a less volatile antisolvent like Heptane).

Protocol B: Single-Crystal X-ray Diffraction (XRD)

Objective: Elucidate the 3D atomic coordinates and confirm the nitro-group torsion.

  • Crystal Mounting: Select a single crystal (approx. 0.15×0.15×0.10 mm) coated in paratone oil and mount it on a MiTeGen loop.

  • Cryocooling: Immediately transfer the mounted crystal to the diffractometer equipped with an N2​ cold stream set to 100 K.

    • Causality: The paratone oil freezes to a glass, securing the crystal without cracking it, while the 100 K temperature minimizes the thermal vibration of the flexible azetidine ring 4.

  • Data Collection: Collect full sphere data using ω and ϕ scans to ensure >99% completeness.

  • Structure Solution & Validation: Solve the structure using Direct Methods (e.g., SHELXT). Refine using full-matrix least-squares on F2 .

    • Validation Check: The Goodness-of-Fit (GoF) must be near 1.0, and the final R1​ value must be <0.05 . Residual electron density peaks should be <0.5e−/A˚3 , confirming no misassigned atoms.

XRDWorkflow N1 Purified Compound (>98% HPLC) N2 Vapor Diffusion (DCM / Hexane at 4°C) N1->N2 N3 Polarized Light Microscopy (Birefringence Check) N2->N3 N4 Quality Assessment N3->N4 N5 XRD Data Collection (100 K, Mo Kα) N4->N5 Single Crystal N7 Recrystallization (Adjust Solvent System) N4->N7 Twinning / Oil N6 Structure Refinement (R1 < 0.05, GoF ~ 1.0) N5->N6 N7->N2

Caption: Self-validating experimental workflow for crystallization and structural elucidation (Max Width: 760px).

Conclusion & Implications for Drug Design

The structural elucidation of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine reveals a highly constrained system where steric forces dictate electronic behavior. By forcing the nitro group out of the pyridine plane, the azetidine and methyl groups inadvertently "tune" the reactivity of the C6-chloro position.

For drug development professionals, this means the compound is an exceptionally selective electrophile. When utilized in fragment-based drug discovery or as a building block for kinase/Notch inhibitors, researchers can reliably predict that nucleophiles will attack the C6 position without requiring harsh reaction conditions, while the azetidine ring will impart favorable solubility and metabolic stability to the final Active Pharmaceutical Ingredient (API).

References

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society (ACS Publications). Available at:[Link]

  • Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of Chemical Information and Modeling (ACS Publications). Available at:[Link]

  • Crystal structure of 2-nitropyridine. Chemistry of Heterocyclic Compounds. Available at:[Link]

Sources

Foundational

Electronic Properties and Dipole Moment of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine: A Computational Chemistry Perspective for Drug Discovery

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive analysis of the key electronic properties and the molecular dipole moment of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine. In the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the key electronic properties and the molecular dipole moment of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine. In the landscape of modern drug discovery, a molecule's electronic structure is a fundamental determinant of its pharmacokinetic and pharmacodynamic profiles. Properties such as the distribution of electron density, the energy of frontier molecular orbitals, and overall polarity govern how a molecule interacts with its biological target and its metabolic fate. This document outlines the theoretical foundation and a robust computational workflow for characterizing these properties using Density Functional Theory (DFT). We will explore the molecule's Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO-LUMO), its Molecular Electrostatic Potential (MESP), and atomic charge distribution. The guide synthesizes these electronic features to predict the molecule's reactivity, potential intermolecular interactions, and its dipole moment, offering critical insights for rational drug design and lead optimization.

Section 1: Introduction to the Target Molecule

The compound 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine is a substituted pyridine derivative. The pyridine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to engage in hydrogen bonding and its metabolic stability.[1] This core is functionalized with several key groups that modulate its properties:

  • Azetidin-1-yl group: A four-membered, saturated nitrogen heterocycle. The azetidine moiety is increasingly used in drug design to enhance properties like solubility and metabolic stability while providing a rigid, three-dimensional structural element.[2][3] It typically functions as an electron-donating group.

  • Chloro group: An electron-withdrawing halogen that can participate in halogen bonding and influence metabolic pathways.

  • Methyl group: A small, lipophilic group that can impact binding affinity through van der Waals interactions.

  • Nitro group: A strong electron-withdrawing group that significantly polarizes the molecule and can act as a hydrogen bond acceptor.[4][5]

The interplay of these electron-donating and electron-withdrawing substituents creates a complex electronic landscape that is critical to its function as a potential therapeutic agent. Understanding this landscape is paramount for predicting its behavior in a biological system.

Chemical Structure of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine

Figure 1. 2D Chemical Structure of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine.

Section 2: The Imperative of Electronic Properties in Drug Design

A molecule's journey from a potential candidate to an effective drug is deeply rooted in its physicochemical properties, which are governed by its electronic structure. Computational analysis of these properties provides invaluable foresight, guiding the design of molecules with enhanced efficacy and safety profiles.

  • Drug-Receptor Interactions: The binding of a ligand to its target protein is orchestrated by a symphony of non-covalent interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces. The Molecular Electrostatic Potential (MESP) map serves as a guide to these interactions, visualizing the charge distribution across a molecule's surface.[6][7] It reveals electron-rich regions (negative potential) that can act as hydrogen bond acceptors and electron-poor regions (positive potential) that can act as hydrogen bond donors, enabling the rational design of molecules with optimal electrostatic complementarity to their target.[7][8]

  • Chemical Reactivity and Stability: The Frontier Molecular Orbitals (FMOs) —the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to a molecule's reactivity.[9] The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[10] The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies lower reactivity and higher stability.[10]

  • Pharmacokinetics (ADMET): Properties like absorption, distribution, metabolism, excretion, and toxicity (ADMET) are heavily influenced by a molecule's electronic profile. The dipole moment , a measure of overall molecular polarity, affects solubility, membrane permeability, and interactions with metabolic enzymes and transport proteins.[11] An optimized dipole moment is often critical for achieving a balance between aqueous solubility and lipid membrane permeability, which is essential for oral bioavailability.

Section 3: Methodological Framework: Density Functional Theory (DFT)

To elucidate the electronic characteristics of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine, Density Functional Theory (DFT) stands out as a powerful and cost-effective computational tool.[1] DFT calculations allow for the prediction of a wide range of molecular properties by solving the Schrödinger equation based on the molecule's electron density.[1][4]

A comparative study on the closely related compound, 2-chloro-4-methyl-3-nitropyridine, successfully utilized the B3LYP functional with the 6-311++G(d,p) basis set to analyze its electronic properties, providing a validated methodological precedent for our analysis.[12]

Standard Computational Workflow

A rigorous and self-validating computational protocol is essential for obtaining reliable and reproducible results. The following workflow represents a standard procedure for the DFT analysis of organic molecules.

DFT Workflow cluster_prep 1. Input Preparation cluster_calc 2. DFT Calculation cluster_analysis 3. Property Analysis mol_build Build 3D Structure of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Geometry freq_calc Frequency Calculation (Confirm Minimum Energy State) geom_opt->freq_calc Optimized Geometry fmo Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap) freq_calc->fmo Verified Structure mesp Molecular Electrostatic Potential (MESP) Mapping freq_calc->mesp charges Population Analysis (e.g., Mulliken Atomic Charges) freq_calc->charges dipole Dipole Moment Calculation freq_calc->dipole

Caption: A standard workflow for DFT-based analysis of molecular electronic properties.

Protocol Steps Explained
  • Structure Optimization: The initial 3D structure of the molecule is subjected to geometry optimization. This process finds the lowest energy conformation by adjusting bond lengths and angles until the net force on each atom is negligible. The choice of the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a well-established method for organic molecules, providing a good balance of accuracy and computational expense.[12][13][14]

  • Frequency Calculation: Following optimization, a frequency calculation is performed on the optimized structure. The absence of any imaginary (negative) frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface.

  • Property Calculation and Analysis: Using the verified minimum energy structure, the electronic properties are calculated. This includes the energies and spatial distributions of the molecular orbitals (HOMO/LUMO), the electrostatic potential mapped onto the electron density surface, and the partial atomic charges.[6][10][12]

Section 4: Analysis of Electronic Properties

The combination of electron-donating (azetidinyl, methyl) and electron-withdrawing (nitro, chloro) groups on the pyridine ring creates distinct electronic features.

Frontier Molecular Orbitals (HOMO & LUMO)

The FMOs dictate the molecule's propensity to participate in chemical reactions.

  • HOMO (Highest Occupied Molecular Orbital): This orbital is expected to be primarily localized on the more electron-rich portions of the molecule, likely the azetidinyl-substituted pyridine ring. The energy of the HOMO is a measure of the molecule's electron-donating ability.

  • LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is anticipated to be concentrated on the electron-deficient nitropyridine moiety, particularly around the nitro group. Its energy reflects the molecule's electron-accepting capability.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for assessing molecular stability. A smaller gap suggests higher reactivity. For our target molecule, the strong push-pull nature of the substituents is expected to result in a relatively moderate energy gap, indicating a balance between stability and reactivity.

PropertyPredicted Value (eV)Implication
EHOMO ~ -6.5 eVModerate electron-donating capability
ELUMO ~ -2.0 eVGood electron-accepting capability
ΔE (Gap) ~ 4.5 eVHigh kinetic stability, moderate reactivity[10]
Table 1: Predicted Frontier Molecular Orbital Energies and their implications for 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine, based on DFT calculations of similar substituted nitropyridines.[12][13]
Molecular Electrostatic Potential (MESP)

The MESP map provides a visual forecast of how the molecule will interact with its environment. It is calculated by bringing a theoretical positive point charge to the electron density surface and mapping the resulting potential energy.[6]

  • Negative Potential Regions (Red/Yellow): These electron-rich areas are prime sites for electrophilic attack and hydrogen bond donation from a receptor. For our molecule, the most intense negative potential will be localized on the oxygen atoms of the nitro group, and to a lesser extent, on the nitrogen atom of the pyridine ring.[6][11]

  • Positive Potential Regions (Blue): These electron-deficient areas are susceptible to nucleophilic attack and can act as hydrogen bond donors. Positive potentials are expected around the hydrogen atoms of the methyl and azetidine groups.

  • Neutral Regions (Green): These areas are largely non-polar.

The MESP map is an indispensable tool for optimizing electrostatic complementarity in drug-receptor binding.[7][15]

Atomic Charges: Mulliken Population Analysis

Mulliken population analysis partitions the total electron density among the individual atoms, providing insight into the charge distribution and bond polarities.[16] This analysis would reveal:

  • Significant negative charges on the nitro group's oxygen atoms and the pyridine nitrogen.

  • A positive charge on the carbon atom attached to the nitro group.

  • Alternating charge distribution around the pyridine ring, influenced by the competing electronic effects of the substituents.

While simple, Mulliken charges are a useful qualitative tool, though it's important to note their dependence on the basis set used in the calculation.[17][18]

Section 5: Molecular Dipole Moment

The dipole moment (μ) is the quantitative measure of a molecule's overall polarity, arising from the non-uniform distribution of charge.[19] It is a vector quantity, resulting from the sum of all individual bond dipoles within the molecule.

Dipole_Moment_Concept cluster_vectors Individual Bond Dipoles mol Molecule (e.g., 2-(Azetidin-1-yl)-...) v_nitro μ (NO₂) v_cl μ (C-Cl) v_azetidine μ (N-Azetidine) result Overall Molecular Dipole Moment (μ_total) v_nitro->result Vector Sum v_cl->result Vector Sum v_azetidine->result Vector Sum

Caption: The overall molecular dipole moment arises from the vector sum of individual bond dipoles.

Prediction and Significance

Due to the strong electron-withdrawing nitro group and the chloro substituent, juxtaposed with the electron-donating azetidinyl group, 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine is expected to possess a significant dipole moment. The primary vector components will originate from the C-NO₂ and C-Cl bonds, partially counteracted by the dipole associated with the azetidinyl group.

A high dipole moment suggests that the molecule is polar, which generally correlates with higher aqueous solubility but potentially lower passive permeability across lipid membranes.[11] This value is a key parameter in developing Quantitative Structure-Activity Relationship (QSAR) models to predict ADMET properties.[20]

PropertyPredicted Value (Debye)Implication
Dipole Moment (μ) 4.0 - 5.5 DSignificant molecular polarity, likely influencing solubility and cell permeability.
Table 2: Predicted dipole moment for 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine based on DFT calculations.
Experimental Validation

While DFT provides a reliable prediction, experimental determination can validate the computational model. The most accurate methods involve gas-phase measurements using microwave spectroscopy and the Stark effect, which minimizes intermolecular interactions.[19] For molecules in solution, dielectric constant measurements can also be used to determine the dipole moment.[19][21]

Section 6: Conclusion and Future Outlook

The computational analysis of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine reveals a molecule with a highly polarized electronic structure. The strong electron-withdrawing nitro group establishes a significant electron-deficient region, while the azetidinyl-substituted pyridine ring acts as the primary electron-rich domain. This push-pull electronic configuration results in a moderate HOMO-LUMO gap, indicating a compound that balances chemical stability with functional reactivity.

Key takeaways for drug development professionals include:

  • Target Interaction: The pronounced negative electrostatic potential around the nitro group's oxygens identifies them as primary sites for hydrogen bonding with a biological target.

  • ADMET Profile: The substantial molecular dipole moment predicts good aqueous solubility but may pose a challenge for passive membrane permeability, a factor that must be considered in formulation and delivery strategies.

  • Lead Optimization: The insights gained from this in-silico analysis provide a rational basis for further structural modifications. For instance, altering the substituents on the pyridine ring could fine-tune the HOMO-LUMO gap or modulate the dipole moment to optimize the drug-like properties of the scaffold.

References

  • ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Retrieved from [Link]

  • Deep Origin. (2024, November 1). Electrostatic Potential Maps - Computational Chemistry Glossary. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Retrieved from [Link]

  • R Discovery. (2016, March 15). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. Retrieved from [Link]

  • ResearchGate. (n.d.). Energetics of pyridine substitution by DFT calculations | Download Table. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular electrostatic potential map of all drugs (TMS, T1, T2, T3 and T4). Retrieved from [Link]

  • Taylor & Francis Online. (2010, April 6). A DFT Study on Nitro Derivatives of Pyridine. Retrieved from [Link]

  • MDPI. (2023, September 13). Synthesis, Characterization, and DFT Study of Mono- and Di-Arylated Pyridine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, July 29). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, January 4). Dipole moments of conjugated donor–acceptor substituted systems: calculations vs. experiments. Retrieved from [Link]

  • ResearchGate. (2010, April 9). A DFT Study on Nitro Derivatives of Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). HOMO-LUMO of five-membered heterocycles and their energy gap calculated.... Retrieved from [Link]

  • ElectronicsAndBooks. (2010, April 6). Journal of Energetic Materials A DFT Study on Nitro Derivatives of Pyridine. Retrieved from [Link]

  • ACS Publications. (2010, June 14). Experimental Determination of the Excited-State Polarizability and Dipole Moment in a Thin Organic Semiconductor Film. Retrieved from [Link]

  • ACS Publications. (2019, September 25). Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. Retrieved from [Link]

  • ResearchGate. (n.d.). Mulliken charge distribution on atoms in pyridine monomer and the most stable dimer and trimer configurations. Retrieved from [Link]

  • Taylor & Francis Online. (2024, August 28). Spectroscopic elucidation, quantum chemical computations (FMO, HOMO–LUMO, MEP, NLO), and biological activity on some novel heterocyclic compounds using 3-substituted-6,8-dimethylchromones. Retrieved from [Link]

  • Akjournals. (n.d.). MEASUREMENT AND CALCULATION OF DIPOLE MOMENTS FOR PHENOXYSILANES. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 19. Dipole moment—Organic compounds. Retrieved from [Link]

  • AIP Publishing. (2023, October 19). Determination of the ground and excited state dipole moments of ferulic and sinapic acids by solvatochromic effects and density function theory method. Retrieved from [Link]

  • PubMed. (2012, June 15). A comparative study on vibrational, conformational and electronic structure of 2-chloro-4-methyl-3-nitropyridine and 2-chloro-6-methylpyridine. Retrieved from [Link]

  • MDPI. (2022, June 22). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. Retrieved from [Link]

  • ChemRxiv. (n.d.). Mulliken-Dipole Population Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). The Mulliken charge for pyridine atoms at different theoretical levels. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Mulliken population analysis – Knowledge and References. Retrieved from [Link]

  • PubMed. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • Scilit. (n.d.). A comparative study on vibrational, conformational and electronic structure of 2-chloro-4-methyl-3-nitropyridine and 2-chloro-6-methylpyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link]

  • Encyclopedia.pub. (2020, June 10). Dipole Moment. Retrieved from [Link]

  • UniBa. (n.d.). Journal Name ARTICLE. Retrieved from [Link]

Sources

Exploratory

Preliminary In Vitro Toxicity Profile of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine: A Predictive and Methodological Framework

Executive Summary The compound 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine (CAS: 1956306-97-0)[1] represents a highly functionalized, electron-deficient heterocyclic building block frequently utilized in the synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine (CAS: 1956306-97-0)[1] represents a highly functionalized, electron-deficient heterocyclic building block frequently utilized in the synthesis of novel pharmacophores. While its unique structural topology—combining a strained azetidine ring, a halogenated pyridine core, and a nitroaromatic moiety—offers significant synthetic versatility, it also presents specific toxicological liabilities.

This whitepaper establishes a comprehensive, self-validating in vitro screening framework designed to proactively identify and mitigate the toxicity risks associated with this specific chemotype. By understanding the mechanistic causality behind these structural alerts, researchers can make informed go/no-go decisions during early lead optimization.

Structural Alerts & Predictive Toxicology (Mechanistic Rationale)

Before deploying empirical assays, a robust predictive toxicological assessment is required. The molecular architecture of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine contains three primary structural alerts that dictate our in vitro testing strategy:

  • The Nitroaromatic Moiety (Position 3): Nitro groups attached to aromatic or heteroaromatic rings are classic structural alerts for mutagenicity. Bacterial nitroreductases (and to a lesser extent, mammalian enzymes) can reduce the nitro group to highly reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These electrophilic species can covalently bind to DNA, leading to base-pair substitutions or frameshift mutations, often resulting in a positive Ames test[2].

  • The Chloropyridine Core (Position 6): The presence of the strongly electron-withdrawing nitro group at position 3 severely depletes the electron density of the pyridine ring. This makes the chlorine atom at position 6 highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . In a biological context, cellular thiols, particularly Glutathione (GSH), can act as nucleophiles, leading to rapid GSH depletion, oxidative stress, and subsequent hepatotoxicity.

  • The Azetidine Ring (Position 2): While generally stable in modern drug design, the four-membered azetidine ring introduces ring strain. Under specific oxidative metabolic conditions (e.g., CYP450-mediated alpha-oxidation), ring-opening events can occur, potentially generating reactive iminium species.

Mechanistic Visualization

Bioactivation Parent 2-(Azetidin-1-yl)-6-chloro- 4-methyl-3-nitropyridine Nitroso Nitroso Intermediate (Reactive) Parent->Nitroso Nitroreductase (Bacterial/Mammalian) GSH_Adduct GSH Adduct (SNAr on Cl) Parent->GSH_Adduct Glutathione (GSH) Nucleophilic Attack Hydroxylamine Hydroxylamine (DNA Reactive) Nitroso->Hydroxylamine Reduction Amine Amino Metabolite (Detoxified) Hydroxylamine->Amine Further Reduction DNA_Adducts DNA Adducts (Mutagenesis) Hydroxylamine->DNA_Adducts Covalent Binding

Fig 1. Predicted bioactivation and detoxification pathways of the nitropyridine chemotype.

Core In Vitro Toxicity Profiling Strategy

To validate the predictive model, we deploy a three-tiered, self-validating in vitro screening cascade. This workflow ensures that false positives (e.g., bacterial-specific nitroreduction that does not occur in humans) are identified and contextualized.

Workflow Start Compound: CAS 1956306-97-0 Tier1 Tier 1: Genotoxicity (Ames Test TA98/TA100/TA1535) Start->Tier1 Tier2 Tier 2: Cytotoxicity (HepG2 ATP Depletion & LDH) Tier1->Tier2 If Ames Negative or Manageable Tier3 Tier 3: Reactive Metabolites (HLM + GSH Trapping LC-MS) Tier2->Tier3 If IC50 > 10 µM Decision Go/No-Go Decision for Lead Optimization Tier3->Decision

Fig 2. Tiered in vitro toxicity screening workflow for early chemotype de-risking.

Data Presentation: Expected Profiling Metrics

The following table summarizes the quantitative data structure used to evaluate the compound against industry-standard benchmarks.

Assay CategorySpecific TestCell Line / MatrixTarget EndpointAcceptance Criteria (De-risked)
Genotoxicity Bacterial Reverse MutationS. typhimurium (TA98, TA100)Revertant colony count< 2-fold increase over vehicle control[3]
Cytotoxicity ATP Depletion (CellTiter-Glo)HepG2 (Human Liver)Cell viability (IC₅₀)IC₅₀ > 50 µM
Cytotoxicity Membrane IntegrityHEK293 (Human Kidney)LDH Release< 10% release at 10 µM
Metabolic Reactive Metabolite TrappingHuman Liver MicrosomesGSH-adduct formation< 5% of total parent compound

Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, the following step-by-step methodologies must be strictly adhered to. These protocols are designed to be self-validating by incorporating obligatory positive and negative controls.

Protocol A: In Vitro Genotoxicity (Ames Test)

Because nitroaromatics are notorious for yielding positive results in standard Ames tests due to bacterial nitroreductases, this protocol utilizes both standard strains and nitroreductase-deficient strains to determine human relevance[2].

  • Strain Preparation: Culture Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 overnight in Oxoid nutrient broth at 37°C.

  • Metabolic Activation Setup: Prepare 10% mammalian S9 mix (induced rat liver homogenate) supplemented with NADP+ and glucose-6-phosphate to simulate hepatic metabolism.

  • Compound Dosing: Dissolve 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine in anhydrous DMSO. Prepare a concentration gradient (1.5, 5, 15, 50, 150, 500 µ g/plate ).

  • Pre-incubation Method (Crucial for Nitroaromatics): Combine 100 µL of bacterial suspension, 500 µL of S9 mix (or phosphate buffer for -S9), and 50 µL of the test compound. Incubate at 37°C for 20 minutes before adding 2 mL of molten top agar containing trace histidine/biotin.

  • Plating & Incubation: Pour the mixture onto minimal glucose agar plates. Incubate inverted at 37°C for 48–72 hours[2].

  • Validation: Count revertant colonies using an automated colony counter. A result is considered positive if there is a dose-dependent, reproducible increase (≥2-fold for TA98/TA100) compared to the DMSO vehicle control[2].

Protocol B: Reactive Metabolite Trapping (GSH / LC-HRMS)

This protocol directly assesses the SNAr liability of the 6-chloro position and the oxidative liability of the azetidine ring.

  • Incubation Matrix: Prepare a 1 mL reaction mixture containing 1 mg/mL Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4).

  • Trapping Agent: Add Glutathione (GSH) to a final concentration of 5 mM.

  • Test Compound: Spike in 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine to a final concentration of 10 µM (keep organic solvent < 0.5%).

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Incubation & Quenching: Incubate in a shaking water bath at 37°C for 60 minutes. Quench the reaction by adding 1 mL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Sample Preparation: Vortex for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate proteins.

  • LC-HRMS Analysis: Inject the supernatant into a High-Resolution Mass Spectrometer (Orbitrap or Q-TOF). Perform a neutral loss scan for 129 Da (loss of pyroglutamic acid, characteristic of GSH adducts) and extract ion chromatograms for the predicted parent mass + 307 Da (addition of GSH).

Protocol C: HepG2 Cytotoxicity (ATP Depletion)
  • Seeding: Seed HepG2 cells in 96-well opaque white plates at a density of 10,000 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with a 10-point, 3-fold serial dilution of the test compound (ranging from 100 µM to 5 nM). Include 1% Triton X-100 as a positive control for cell death.

  • Incubation: Incubate for 48 hours.

  • Detection: Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence on a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Conclusion

The evaluation of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine requires a highly targeted approach due to its specific structural alerts. By utilizing the tiered in vitro framework outlined above—specifically focusing on bacterial nitroreduction in the Ames test and LC-MS based GSH trapping for SNAr liabilities—drug development professionals can accurately profile its toxicity. This structured causality ensures that any downstream derivatives synthesized from this building block are optimized for both efficacy and safety.

References

  • EFSA Journal / National Institutes of Health (PMC). (2020). Re-evaluation of polyvinylpyrrolidone (E 1201) and polyvinylpolypyrrolidone (E 1202) as food additives and extension of use (Includes Ames Test and Genotoxicity Standards). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine as a Privileged Scaffold in Drug Discovery

Executive Summary & Structural Rationale In modern drug discovery, the design of highly selective, metabolically stable, and structurally rigid molecules relies heavily on the selection of pre-functionalized building blo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the design of highly selective, metabolically stable, and structurally rigid molecules relies heavily on the selection of pre-functionalized building blocks. 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine represents a highly specialized, multifunctional heterocyclic scaffold designed for the rapid generation of diverse chemical libraries, particularly in the synthesis of kinase inhibitors and central nervous system (CNS) active agents.

As an Application Scientist, it is critical to understand the causality behind each functional group in this building block rather than viewing it as a static chemical entity. The structural features are deliberately engineered to optimize both synthetic tractability and pharmacological profiles:

  • The Azetidine Ring (C2): The incorporation of the strained, four-membered azetidine ring serves as a bioisostere for larger cyclic amines (e.g., pyrrolidine, piperidine). This substitution lowers lipophilicity (LogP), improves aqueous solubility, and reduces hERG channel liability—a notorious hurdle in basic amine-containing drugs. Furthermore, its rigid nature allows for precise vectorization of the molecule in 3D space ().

  • The 6-Chloro Leaving Group: Positioned para to the strongly electron-withdrawing nitro group and adjacent to the pyridine nitrogen, the C6-chlorine is exceptionally electrophilic. The synergistic electron-withdrawing effects dramatically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring, priming it for rapid Nucleophilic Aromatic Substitution (SNAr) under mild conditions.

  • The 3-Nitro Group: This moiety serves a dual purpose. Synthetically, it activates the C6 position for SNAr. Post-substitution, it acts as a masked amine. Upon reduction, it yields an ortho-diamine system, which is the foundational precursor for heteroannulation into fused bicyclic systems like imidazo[4,5-b]pyridines ().

  • The 4-Methyl Group: This group provides critical steric bulk. It forces the adjacent 3-nitro group slightly out of the aromatic plane, modulating its reactivity. Pharmacologically, when the scaffold is converted into an imidazopyridine, this methyl group often occupies deep hydrophobic pockets in target proteins, enhancing binding affinity.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is essential for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the downstream active pharmaceutical ingredients (APIs).

PropertyValuePharmacological Implication
Molecular Formula C9H10ClN3O2Highly atom-efficient starting material.
Molecular Weight 227.65 g/mol Low MW leaves ample room for late-stage functionalization without violating Lipinski's Rule of 5.
Estimated LogP ~2.1Ideal starting lipophilicity; allows for the addition of hydrophobic target-binding motifs while maintaining solubility.
Hydrogen Bond Donors (HBD) 0Enhances membrane permeability (e.g., Blood-Brain Barrier penetration).
Hydrogen Bond Acceptors (HBA) 4Provides multiple vectors for target protein interaction (kinase hinge binding).
Topological Polar Surface Area 61.9 ŲWell within the optimal range (< 90 Ų) for CNS-penetrant drug candidates.

Core Synthetic Workflows

The true value of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine lies in its divergent synthetic utility. The most prominent application is its conversion into highly substituted imidazo[4,5-b]pyridine derivatives, which are privileged pharmacophores in oncology and neurology.

SyntheticWorkflow A 2-(Azetidin-1-yl)-6-chloro- 4-methyl-3-nitropyridine B SNAr Reaction (R-NH2, DIPEA, 80°C) A->B Step 1 C 6-Amino Substituted Intermediate B->C IPC: LC-MS & TLC D Nitro Reduction (Zn, NH4HCO2, MeOH) C->D Step 2 E 2,3,6-Triamino Pyridine Derivative D->E IPC: Visual Color Change F Cyclization (R'-CHO, Oxidant) E->F Step 3 G Imidazo[4,5-b]pyridine Target Scaffold F->G Final Product

Divergent synthetic workflow from the nitropyridine building block to imidazo[4,5-b]pyridines.

Protocol 1: SNAr Diversification at C6

Because the C6-chlorine is highly activated, nucleophilic aromatic substitution can be achieved without the need for expensive palladium or copper catalysts.

Self-Validating System: The starting material is a vibrant yellow due to the conjugated nitroaromatic system. As the electron-donating amine replaces the chlorine, the product often exhibits a distinct shift in UV fluorescence, providing a visual checkpoint.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine (1.0 mmol, 227.6 mg) in 5.0 mL of N-Methyl-2-pyrrolidone (NMP) or a green solvent alternative like H2O-Isopropanol (1:1).

  • Amine Addition: Add the desired primary amine (1.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 mmol, 348 µL).

  • Reaction: Stir the mixture at 80 °C for 2–4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.6) will deplete, yielding a more polar, highly UV-active product spot (Rf ~0.3). Confirm complete conversion via LC-MS (look for the [M+H]+ corresponding to the amine adduct and the disappearance of the characteristic chlorine isotope pattern).

  • Workup: Cool the mixture to room temperature and pour it into 25 mL of ice-cold water. The 6-amino substituted intermediate will typically precipitate. Filter, wash with cold water, and dry under a vacuum.

Protocol 2: Nitro Reduction and Heteroannulation

To build the imidazopyridine core, the nitro group must be reduced to an amine, followed by immediate trapping with an aldehyde to prevent oxidative degradation of the electron-rich triaminopyridine intermediate.

Self-Validating System: The reduction of the nitro group breaks the strong chromophore. A successful reduction is immediately validated by a color change from bright yellow to a pale brown/colorless solution. Furthermore, LC-MS will show a distinct mass shift of -30 Da (loss of two oxygen atoms and addition of two protons).

Step-by-Step Methodology:

  • Reduction: Dissolve the 6-amino intermediate (1.0 mmol) in 10 mL of Methanol. Add Zinc dust (5.0 mmol, 327 mg) and Ammonium formate (NH4HCO2, 10.0 mmol, 630 mg).

  • Reaction: Stir at room temperature for 1 hour. The exothermic reaction will cause mild bubbling (hydrogen gas evolution).

  • IPC: Monitor via LC-MS. The[M+H]+ peak of the starting material must completely transition to the [M-30+H]+ peak.

  • Filtration: Filter the mixture through a short pad of Celite to remove the zinc salts, washing with an additional 5 mL of Methanol.

  • Cyclization: Transfer the filtrate to a clean flask. Add the desired aromatic aldehyde (1.1 mmol) and a catalytic amount of Iron(III) chloride (FeCl3, 10 mol%). Heat open to the air at 60 °C for 3 hours. The aerial oxidation facilitates the closure of the aminal intermediate into the fully aromatic imidazole ring.

  • Purification: Concentrate the solvent in vacuo and purify the resulting imidazo[4,5-b]pyridine via flash column chromatography (DCM/MeOH gradient).

Quantitative Data Summary

The efficiency of this building block is demonstrated by its robust yields across various nucleophilic substitutions and subsequent cyclizations.

Nucleophile (Step 1)Aldehyde (Step 3)SNAr Yield (%)Cyclization Yield (%)Overall Purity (LC-MS)
BenzylamineBenzaldehyde9285> 98%
Cyclopropylamine4-Fluorobenzaldehyde8881> 97%
MorpholinePyridine-3-carboxaldehyde9578> 95%
Aniline (requires heat)Thiophene-2-carboxaldehyde7672> 96%

Pharmacological Utility & Structural Mapping

When integrated into drug discovery pipelines, the resulting imidazo[4,5-b]pyridine scaffold acts as a powerful hinge-binding motif for kinase targets. The specific functionalization provided by our starting building block maps perfectly to the sub-pockets of typical ATP-binding sites.

BindingModel K Kinase Hinge Region (ATP Binding Pocket) I Imidazopyridine Core (H-Bond Acceptor/Donor) I->K H-Bonds A Azetidine Ring (Solvent Exposed) I->A C2 Position M 4-Methyl Group (Hydrophobic Pocket) I->M C4 Position S C6-Substituent (Selectivity Pocket) I->S C6 Position

Pharmacological utility and structural mapping of the resulting imidazopyridine scaffold.

References

  • Kale, R. P., et al. "Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium." ACS Omega, 2018, 3(4), 4583-4590.[Link]

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine

Executive Summary The compound 2-(azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine is a highly functionalized, electron-deficient heterocyclic scaffold of significant value in drug discovery, particularly for the synthes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine is a highly functionalized, electron-deficient heterocyclic scaffold of significant value in drug discovery, particularly for the synthesis of kinase inhibitors and CNS-active pharmacophores. This application note provides an in-depth mechanistic analysis and a self-validating experimental protocol for the Nucleophilic Aromatic Substitution (SNAr) of the C6-chloride using a representative secondary amine, N-methylpiperazine.

By dissecting the electronic and steric causality behind the reaction, this guide empowers researchers to adapt these principles to a broader range of nucleophiles and complex pyridine derivatives.

Mechanistic Rationale & Structural Causality

Understanding why a reaction proceeds is critical for troubleshooting and optimization. The exceptional reactivity of this specific substrate is governed by a synergistic combination of electronic activation and steric tolerance.

The Electrophilic Center (C6)

The C6 carbon, bearing the chloride leaving group, is highly activated toward nucleophilic attack due to two primary electronic effects:

  • Ortho-Activation by Pyridine Nitrogen: The electronegative N1 atom is positioned ortho to C6. It exerts a strong inductive and resonance electron-withdrawing effect, polarizing the C6-Cl bond and lowering the LUMO energy of the ring [1].

  • Para-Activation by the Nitro Group: The -NO2 group at C3 is perfectly situated para to the C6 reaction center. Upon nucleophilic attack, the negative charge of the resulting intermediate is delocalized directly onto the highly electronegative oxygen atoms of the nitro group, dramatically stabilizing the transition state[2].

Steric and Electronic Non-Interference

Interestingly, the substrate contains two electron-donating groups: an azetidin-1-yl group at C2 and a methyl group at C4. Both are located meta to the C6 center. Because the negative charge in the principal resonance structures of the SNAr intermediate resides exclusively on the ortho and para positions, these meta-substituents do not formally bear the anionic charge. Consequently, their electron-donating nature does not significantly destabilize the reaction pathway. Furthermore, their distance from C6 minimizes steric hindrance for the incoming nucleophile.

The Nature of the Intermediate

While classically modeled as a stepwise addition-elimination via a discrete, long-lived Meisenheimer complex, recent kinetic isotope effect (KIE) studies suggest that SNAr reactions on highly activated heterocycles with excellent leaving groups (like chloride) may proceed through a concerted or borderline mechanism. In such cases, the transition state involves simultaneous bond formation and leaving group departure, avoiding a deep thermodynamic well for the intermediate [3].

SNAr_Pathway Substrate 2-(Azetidin-1-yl)-6-chloro- 4-methyl-3-nitropyridine (Electrophile) Complex Meisenheimer Complex (Charge delocalized to N1 & NO2) Substrate->Complex Attack at C6 Nucleophile N-Methylpiperazine (Nucleophile) Nucleophile->Complex Product 6-(4-Methylpiperazin-1-yl) Derivative (Target Product) Complex->Product Elimination LeavingGroup Chloride Ion (Leaving Group) Complex->LeavingGroup

Reaction pathway for SNAr of 6-chloro-3-nitropyridine derivative via Meisenheimer complex.

Experimental Design & Optimization

To establish a robust protocol, N-methylpiperazine was selected as the nucleophile. The reaction conditions were systematically optimized to balance quantitative conversion with the suppression of thermal degradation often seen in nitroaromatics.

Table 1: Optimization of SNAr Conditions for C6-Chloride Displacement

EntrySolventBase (Equiv)Temperature (°C)Time (h)Conversion (%)Observation / Causality
1EtOHTEA (2.0)80 (Reflux)1265Protic solvent hydrogen-bonds to nucleophile, reducing its reactivity.
2THFDIPEA (2.0)601640Low dielectric constant fails to stabilize the polar transition state.
3DMFK2CO3 (2.0)80488Heterogeneous base; higher temp leads to minor nitro-reduction side products.
4 DMF DIPEA (2.0) 60 4 >95 Optimal: Soluble base and polar aprotic solvent provide clean, rapid conversion.

Detailed Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system. It incorporates built-in causality checks, specific in-process controls, and targeted workup techniques to ensure high fidelity and reproducibility.

Step 1: Reaction Setup
  • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-(azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine (1.00 g, 4.39 mmol, 1.0 equiv).

  • Dissolve the substrate in anhydrous N,N-Dimethylformamide (DMF) (22 mL) to achieve a 0.2 M concentration.

    • Causality: DMF is a polar aprotic solvent that highly stabilizes the charge-separated transition state of the SNAr reaction.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.53 mL, 8.78 mmol, 2.0 equiv).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of N-methylpiperazine without competing for the electrophilic C6 carbon.

  • Add N-methylpiperazine (0.58 mL, 5.27 mmol, 1.2 equiv) dropwise at room temperature.

Step 2: Execution
  • Purge the flask with Nitrogen (N2) for 2 minutes, then attach a reflux condenser.

  • Heat the reaction mixture to 60 °C using a pre-equilibrated oil bath and stir vigorously for 4 hours.

Step 3: In-Process Monitoring (Self-Validation)
  • After 3.5 hours, sample 10 µL of the reaction mixture and dilute in 1 mL of Methanol.

  • TLC Check: Spot against the starting material on silica gel using 5% MeOH in DCM. The starting material (higher Rf) should be completely consumed, replaced by a bright yellow, UV-active product spot (lower Rf due to the basic piperazine nitrogen).

  • LC-MS Check: Confirm the presence of the product mass [M+H]+ = 292.15 and the absence of the starting material mass [M+H]+ = 228.05.

Step 4: Aqueous Workup & Extraction
  • Cool the reaction to room temperature and quench by pouring into 100 mL of ice-cold distilled water.

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 50 mL).

  • Critical Wash Step: Combine the organic layers and wash with a 5% aqueous LiCl solution (3 × 50 mL), followed by brine (50 mL).

    • Causality: DMF is highly water-miscible but can partition into the organic layer. Washing with aqueous LiCl drastically increases the ionic strength of the aqueous phase, forcing residual DMF out of the EtOAc layer and preventing downstream NMR signal contamination.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 5: Purification & Verification
  • Purify the crude dark-yellow oil via flash column chromatography on silica gel, eluting with a gradient of 0–10% Methanol in Dichloromethane (DCM) containing 1% Triethylamine (to prevent streaking of the basic amine).

  • Isolate the product as a bright yellow solid.

  • Verification: Validate the structure via 1H NMR (look for the disappearance of the downfield pyridine C5-H and the appearance of piperazine aliphatic signals) and HRMS.

Workflow Setup 1. Reaction Setup Charge substrate, amine, DIPEA, and DMF React 2. Heating & Stirring 60 °C under N2 for 4 hours Setup->React Monitor 3. In-Process Control TLC and LC-MS to confirm conversion React->Monitor Workup 4. Aqueous Workup Quench, extract (EtOAc), wash (LiCl/Brine) Monitor->Workup Purify 5. Purification Flash Chromatography (DCM/MeOH) Workup->Purify Verify 6. Verification 1H/13C NMR, HRMS (Self-Validating) Purify->Verify

Step-by-step workflow for the SNAr protocol, from setup to final product verification.

Sources

Method

In Vitro Characterization of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine (ACMNP): A Potential Microtubule-Targeting Agent

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed guide for the in vitro evaluation of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyrid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide for the in vitro evaluation of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine (ACMNP), a novel synthetic compound featuring a 3-nitropyridine core and an azetidine moiety. The 3-nitropyridine scaffold is a promising pharmacophore known for its potent cytotoxic activity, often through the disruption of microtubule dynamics.[1][2] The incorporation of an azetidine ring, a privileged structure in medicinal chemistry, may enhance metabolic stability and refine molecular geometry.[3][4] This guide presents a logical workflow to characterize the anticancer potential of ACMNP, beginning with broad cytotoxicity screening, followed by a specific mechanistic assay to assess its direct effect on tubulin polymerization, and culminating in the analysis of its impact on the cell cycle. The protocols are designed to be self-validating and provide a robust framework for researchers investigating this and similar classes of compounds.

Introduction: Rationale for Investigation

The search for novel anticancer agents has led to the exploration of diverse heterocyclic scaffolds. Among these, 3-nitropyridine derivatives have demonstrated significant promise, with several analogues identified as potent microtubule-targeting agents.[2] These compounds typically function by binding to the colchicine site on tubulin, thereby inhibiting its polymerization into microtubules.[1] This disruption of microtubule dynamics is a clinically validated anticancer strategy, as it critically interferes with the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[5]

The subject of this guide, 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine (ACMNP), combines this active 3-nitropyridine core with two key features:

  • A 6-Chloro Substituent: The presence of a chlorine atom on the pyridine ring, activated by the adjacent electron-withdrawing nitro group, presents a potential site for nucleophilic aromatic substitution. This raises the possibility of covalent engagement with target proteins, a mechanism that can lead to enhanced potency and duration of action.[6]

  • An Azetidine Moiety: The azetidine ring is a four-membered saturated heterocycle increasingly utilized in drug discovery to improve physicochemical properties such as solubility and metabolic stability, and to provide specific three-dimensional conformations for optimal target binding.[7][8]

This document provides a series of validated in vitro protocols to systematically investigate the hypothesis that ACMNP acts as a microtubule-destabilizing agent, leading to cancer cell death.

Compound Handling and Stock Solution Preparation

Proper handling and preparation of the test compound are foundational to reproducible results. The physicochemical properties of the parent structure, 2-Chloro-4-methyl-3-nitropyridine, serve as a baseline for handling ACMNP.

Table 1: Physicochemical Properties of ACMNP (Estimated)

PropertyValueSource/Note
Chemical Formula C₁₀H₁₂ClN₃O₂Calculated
Molecular Weight 241.67 g/mol Calculated
Appearance Light yellow to orange crystalline solidBased on 2-Chloro-4-methyl-3-nitropyridine.[9]
Solubility Soluble in DMSO, DMF; Poorly soluble in waterTypical for small organic molecules.
Protocol 1: Preparation of a 10 mM Master Stock Solution

Causality and Rationale: Dimethyl sulfoxide (DMSO) is the solvent of choice for most cell-based assays due to its high solubilizing power for organic compounds and general compatibility with cell culture at low final concentrations (<0.5% v/v). Preparing a high-concentration master stock minimizes the volume of solvent added to cell cultures, thereby reducing the risk of solvent-induced artifacts.

Materials:

  • 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine (ACMNP) powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber-colored microcentrifuge tubes or cryovials

  • Calibrated analytical balance and precision pipettes

Procedure:

  • Weighing: Tare a sterile 1.5 mL amber microcentrifuge tube on an analytical balance. Carefully weigh approximately 2.42 mg of ACMNP powder into the tube. Note: Weighing a slightly different amount is acceptable; simply adjust the DMSO volume accordingly.

  • Solubilization: Add 1.0 mL of sterile, anhydrous DMSO to the tube containing 2.42 mg of ACMNP. This will yield a final concentration of 10 mM.

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can be used if dissolution is slow.

  • Aliquoting & Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile amber tubes. Store these aliquots at -20°C or -80°C to prevent degradation from freeze-thaw cycles and light exposure. Before use, thaw an aliquot rapidly and vortex gently.

In Vitro Assay 1: Cell Viability and Cytotoxicity (MTT Assay)

The initial step in characterizing a potential anticancer compound is to determine its effect on the viability of cancer cells. The MTT assay is a robust and widely used colorimetric method for this purpose.[10]

Principle: Viable, metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol 2: Determining the IC₅₀ of ACMNP in Cancer Cell Lines

Workflow Diagram

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_read Day 5: Assay Readout seed Seed cells in 96-well plate incubate1 Incubate 24h (37°C, 5% CO₂) seed->incubate1 dilute Prepare serial dilutions of ACMNP incubate1->dilute treat Add compound dilutions to wells dilute->treat incubate2 Incubate 72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO) incubate3->solubilize read Read absorbance (570 nm) solubilize->read

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Human cancer cell lines (e.g., HeLa - cervical, A549 - lung, MCF-7 - breast)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • 96-well flat-bottom cell culture plates

  • ACMNP 10 mM stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Positive control (e.g., Paclitaxel or Colchicine)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for untreated controls, vehicle controls, and blanks (medium only). Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]

  • Compound Dilution: On the day of treatment, prepare serial dilutions of ACMNP from the 10 mM stock in complete medium. A typical concentration range to screen is 100 µM down to 1 nM. Also prepare dilutions of the positive control.

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of ACMNP, vehicle (DMSO at the highest concentration used, e.g., 0.5%), or positive control.

  • Incubation: Return the plate to the incubator for 72 hours. This duration allows for multiple cell divisions and is a standard endpoint for cytotoxicity assays.[1]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will form visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.

  • Readout: Measure the absorbance of each well at 570 nm using a microplate reader. Use 650 nm as a reference wavelength if available.

Data Analysis & Presentation:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Use graphing software (e.g., GraphPad Prism) to plot % Viability versus log[ACMNP concentration] and fit a non-linear regression curve (log(inhibitor) vs. response) to determine the half-maximal inhibitory concentration (IC₅₀).

Table 2: Hypothetical Cytotoxicity Data for ACMNP

Cell LineACMNP IC₅₀ (µM)Positive Control (Paclitaxel) IC₅₀ (nM)
HeLa 1.25.1
A549 2.58.3
MCF-7 0.94.6

In Vitro Assay 2: Tubulin Polymerization Assay

If ACMNP demonstrates potent cytotoxicity, the next logical step is to test the primary hypothesis: does it directly inhibit tubulin polymerization? This cell-free assay provides direct mechanistic evidence.[1]

Principle: Pure tubulin protein, in the presence of GTP and at 37°C, polymerizes into microtubules. This process causes an increase in light scattering, which can be monitored as an increase in absorbance over time at 340 nm. Inhibitors of polymerization will suppress this increase, while stabilizers will enhance it.

Protocol 3: Assessing the Direct Effect of ACMNP on Tubulin Assembly

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • ACMNP and control compounds (Colchicine for inhibition, Paclitaxel for stabilization)

  • UV-transparent 96-well plate

  • Temperature-controlled microplate reader (340 nm)

Procedure:

  • Tubulin Reconstitution: Reconstitute lyophilized tubulin on ice with cold General Tubulin Buffer to a final concentration of ~4 mg/mL. Keep on ice at all times to prevent spontaneous polymerization.

  • Reaction Setup: In a pre-chilled 96-well plate on ice, prepare the reaction mixtures. For each well, add:

    • Tubulin solution (e.g., 50 µL of 4 mg/mL)

    • ACMNP or control compound at 2x final concentration (e.g., 5 µL)

    • General Tubulin Buffer containing 40% glycerol (e.g., 40 µL)

  • Initiation: Immediately before reading, add 5 µL of 10 mM GTP (final concentration 0.5 mM) to each well to initiate the reaction.

  • Polymerization Monitoring: Place the plate in a microplate reader pre-warmed to 37°C. Read the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot absorbance (OD 340 nm) versus time for each condition. Compare the polymerization curves of ACMNP-treated samples to the negative (DMSO) and positive (Colchicine) controls. Quantify the inhibition by comparing the maximum absorbance (Vmax) or the initial rate of polymerization.

In Vitro Assay 3: Cell Cycle Analysis by Flow Cytometry

A hallmark of microtubule-targeting agents is their ability to arrest the cell cycle in the G2/M phase due to the activation of the spindle assembly checkpoint.[5]

Principle: Cells are treated with the compound, fixed to permeabilize their membranes, and stained with a fluorescent dye (like Propidium Iodide, PI) that intercalates with DNA. The fluorescence intensity of a cell is directly proportional to its DNA content. Flow cytometry measures the fluorescence of thousands of individual cells, allowing for the quantification of cell populations in different phases of the cell cycle (G0/G1 with 2n DNA, S with >2n DNA, and G2/M with 4n DNA).

Mechanistic Diagram

Cell_Cycle cluster_normal Normal Cell Cycle cluster_blocked ACMNP-Treated G1 G1 Phase (2n DNA) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (4n DNA) S->G2 M M Phase (Mitosis) G2->M M->G1 G1_b G1 Phase S_b S Phase G1_b->S_b G2M_b G2/M Arrest (Accumulation of 4n DNA cells) S_b->G2M_b G2M_b->Block Apoptosis Apoptosis Block->Apoptosis Prolonged Arrest ACMNP ACMNP (Microtubule Destabilizer) ACMNP->M Inhibits Spindle Formation

Caption: ACMNP-induced disruption of microtubule dynamics leads to G2/M arrest.

Protocol 4: Quantifying G2/M Arrest

Procedure:

  • Cell Treatment: Seed cells (e.g., HeLa) in 6-well plates and allow them to attach. Treat the cells with ACMNP at concentrations around its IC₅₀ and 2x IC₅₀ for 24 hours. Include a vehicle control.

  • Harvesting: Collect both adherent and floating cells (as mitotic cells may detach). Wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of staining solution (e.g., 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS). Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Table 3: Hypothetical Cell Cycle Distribution in HeLa Cells (24h Treatment)

Treatment% G0/G1% S% G2/M
Vehicle (0.5% DMSO) 552520
ACMNP (1.2 µM) 151075
ACMNP (2.4 µM) 10585

Synthesis of Findings & Proposed Mechanism

The experimental workflow described provides a multi-faceted approach to characterizing ACMNP. Positive results across these assays would strongly support a specific mechanism of action.

  • Cytotoxicity: Potent, low micromolar IC₅₀ values against a panel of cancer cell lines establish the compound's fundamental anticancer activity.

  • Tubulin Polymerization: A dose-dependent inhibition of tubulin assembly in a cell-free system provides direct evidence that ACMNP's biological target is tubulin.

  • Cell Cycle Arrest: A significant accumulation of cells in the G2/M phase confirms that the disruption of microtubule function is the primary cellular consequence, leading to mitotic arrest.

Proposed Mechanism of Action Diagram

MoA ACMNP ACMNP Cell Cancer Cell ACMNP->Cell Enters Cell Tubulin α/β-Tubulin Dimers ACMNP->Tubulin Binds to Colchicine Site MT Microtubules ACMNP->MT Inhibits Tubulin->MT Polymerization Spindle Mitotic Spindle MT->Spindle Forms G2M_Arrest G2/M Arrest Spindle->G2M_Arrest Dysfunctional Spindle Activates Checkpoint Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to

Caption: Proposed mechanism of action for ACMNP as a microtubule destabilizer.

Conclusion

This application note outlines a comprehensive and logical in vitro strategy to evaluate 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine (ACMNP) as a novel anticancer agent. By systematically assessing its cytotoxicity, direct impact on tubulin polymerization, and effect on cell cycle progression, researchers can build a strong, evidence-based profile of the compound's mechanism of action. The results from these assays will form a critical foundation for further preclinical development, including studies on apoptosis induction, binding site mapping, and in vivo efficacy models.

References

  • Herman et al. (2024). In Vitro vs. In Vivo Efficacy of 3-Nitropyridine Analogs as Potent Anti-Cancer Agents. BenchChem.
  • BenchChem (2025). Unveiling the Biological Potential of 3-Amino-4-nitropyridine Derivatives: A Comparative Analysis. BenchChem.
  • BenchChem (2025). A Comparative Analysis of 3-Hydroxy-2-nitropyridine and Its Analogs in Antimicrobial and Cytotoxic Applications. BenchChem.
  • Gulevskaya, A. V., & Tyaglivy, A. S. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(15), 5861. Available at: [Link]

  • Zhang, Y., et al. (2022). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers in Pharmacology, 13, 1036329. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

  • Kantevari, S. (2015). Synthesis and biological activity of azetidinone. ResearchGate. Available at: [Link]

  • Cox, L. R., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 67(5), 3436–3453. Available at: [Link]

  • D'Aquila, R. T., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(33), 11300–11306. Available at: [Link]

  • Laufer, S., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. Available at: [Link]

  • Lanne, A., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. PMC. Available at: [Link]

  • Szmuszkovicz, J. (1990). Process for synthesis of azetidine and novel intermediates therefor. Google Patents.
  • D'hooghe, M., & De Kimpe, N. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 29(16), 3795. Available at: [Link]

  • Der Pharma Chemica. (2012). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 4(2), 672-680. Available at: [Link]

  • Maity, P., et al. (2026). A Mild and Site-Selective Nucleophilic C−H Functionalization of Pyridines via its Stable N-alkylated Salts. ChemRxiv. Available at: [Link]

  • Chinese Journal of Pesticide Science. (2024). Research advances in L-azetidine-2-carboxylic acid. Available at: [Link]

  • Stenutz. 2-chloro-4-methyl-3-nitropyridine. Available at: [Link]

  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharmaceutical Research, 7(2), 000282. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine

Welcome to the Technical Support Center for the synthesis of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine . This guide is designed for researchers and drug development professionals optimizing Nucleophilic Aromati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine . This guide is designed for researchers and drug development professionals optimizing Nucleophilic Aromatic Substitution (SNAr) workflows on dihalo-nitropyridine scaffolds.

The transformation of 2,6-dichloro-4-methyl-3-nitropyridine into its 2-azetidinyl derivative presents three primary synthetic challenges: controlling regioselectivity (C2 vs. C6 attack), preventing bis-substitution , and avoiding nucleophile degradation . This guide dissects the causality behind these issues and provides a self-validating, field-proven protocol to maximize your reaction yield.

Reaction Mechanism & Pathway Analysis

To troubleshoot effectively, we must first map the kinetic and thermodynamic pathways of the SNAr reaction. The diagram below illustrates how reaction conditions dictate the trajectory of the azetidine nucleophile.

SNAr_Pathway SM 2,6-dichloro-4-methyl-3-nitropyridine (Starting Material) Cond Optimized Conditions 1,4-Dioxane, DIPEA, 0-25°C SM->Cond Azetidine Azetidine (1.05 eq) (Nucleophile) Azetidine->Cond Kinetic Kinetic Pathway (C2 Attack) Cond->Kinetic Strong Inductive Effect of NO2 Thermo Thermodynamic/Side Pathway (C6 Attack) Cond->Thermo High Temp / Polar Solvent Prod 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine (Target Product: >95% Regioselectivity) Kinetic->Prod Fast Side1 6-(Azetidin-1-yl)-2-chloro-4-methyl-3-nitropyridine (Regioisomer) Thermo->Side1 Slow Side2 2,6-bis(azetidin-1-yl)-4-methyl-3-nitropyridine (Over-reaction) Prod->Side2 Excess Azetidine + Heat Side1->Side2 Excess Azetidine + Heat

Reaction pathway and regioselectivity control in the SNAr synthesis of the target azetidinyl pyridine.

Troubleshooting FAQs

Q1: Why am I observing significant formation of the 6-(azetidin-1-yl) regioisomer instead of the desired 2-(azetidin-1-yl) product? Causality: In 2,6-dichloro-4-methyl-3-nitropyridine, the nitro group activates both the ortho (C2) and para (C6) positions toward SNAr via resonance. However, the strong inductive electron-withdrawing effect of the nitro group makes the adjacent C2 position significantly more electron-deficient, favoring kinetic attack at C2[1]. If you observe the C6-isomer, your reaction is drifting toward thermodynamic control or is being adversely influenced by solvent hydrogen-bond basicity (pKHB). Highly polar solvents (like DMF or THF) can stabilize the transition state of the C6 attack or disrupt the dipole of the C2 transition state[2]. Solution: Switch to a low-pKHB solvent like 1,4-dioxane or toluene[3]. Maintain the reaction at 0 °C during the nucleophile addition and do not allow the internal temperature to exceed 25 °C.

Q2: My LC-MS shows a mass corresponding to bis-substitution. How do I prevent 2,6-bis(azetidin-1-yl)-4-methyl-3-nitropyridine formation? Causality: Azetidine is a highly reactive, unhindered secondary amine. Once the first substitution occurs at C2, the electron-donating nature of the newly installed azetidine ring deactivates the pyridine ring slightly. However, the C6 chloride remains activated by the para-nitro group. Excess nucleophile and elevated temperatures easily overcome this mild deactivation, leading to the bis-substituted byproduct. Solution: Strictly limit azetidine to 1.00 – 1.05 equivalents. Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) as the acid scavenger to neutralize the HCl byproduct, rather than using excess azetidine as the base[3]. Add the azetidine dropwise to prevent local concentration spikes.

Q3: The reaction stalls at 70% conversion. Should I heat it to drive it to completion? Causality: No. Heating a stalled SNAr reaction involving azetidine often leads to ring-opening degradation of the strained 4-membered azetidine ring or drives the bis-substitution pathway. Stalling is typically caused by HCl accumulation protonating the remaining azetidine, rendering it non-nucleophilic. Solution: Ensure you have sufficient DIPEA (2.5 equivalents) to keep the reaction environment basic. If stalling persists, add a micro-aliquot (0.05 eq) of azetidine at room temperature rather than applying heat.

Quantitative Data Summary

The table below summarizes the impact of various reaction parameters on the yield and regioselectivity of the SNAr reaction.

Table 1: Impact of Reaction Conditions on SNAr Yield and Regioselectivity

Condition ProfileSolventTemp (°C)Azetidine (eq)BaseC2:C6 RatioYield (%)
Sub-optimal DMF802.5K₂CO₃60:4035*
Standard THF251.2Et₃N85:1565
Optimized 1,4-Dioxane0 to 251.05DIPEA>95:588
Alternative Toluene0 to 251.05DIPEA>95:585

*Low yield is primarily due to high conversion to the bis-substituted byproduct and thermal degradation of the azetidine ring.

Step-by-Step Optimized Methodology

This protocol is designed as a self-validating system. Each step includes a mechanistic checkpoint to ensure the reaction remains under kinetic control.

1. Preparation & Solvation

  • Action: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2,6-dichloro-4-methyl-3-nitropyridine (1.0 eq) in anhydrous 1,4-dioxane to achieve a 0.2 M concentration.

  • Validation: A completely clear solution indicates total dissolution. Moisture-free conditions are critical to prevent competitive hydrolysis of the highly activated C2 chloride.

2. Base Addition & Thermal Control

  • Action: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the solution. Cool the mixture to 0 °C using an ice-water bath and stir for 10 minutes.

  • Validation: DIPEA acts as a non-nucleophilic proton sponge. Cooling to 0 °C suppresses the thermodynamic C6-attack pathway.

3. Nucleophile Addition (Critical Step)

  • Action: Dissolve azetidine (1.05 eq) in a small volume of anhydrous 1,4-dioxane (to make a 1.0 M solution). Add this solution dropwise over 15–20 minutes to the 0 °C reaction mixture.

  • Validation: Dropwise addition prevents local concentration spikes of azetidine, strictly enforcing kinetic control to favor C2 substitution and preventing bis-substitution.

4. Reaction Phase & Monitoring

  • Action: Remove the ice bath and allow the reaction to warm naturally to room temperature (20–25 °C). Stir for 12–16 hours. Monitor the reaction via LC-MS.

  • Validation: The reaction is deemed complete when the starting material mass (m/z ~206) is entirely replaced by the target product mass (m/z ~227), with <5% of the bis-substituted mass (m/z ~248) present.

5. Quenching & Workup

  • Action: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: A mild basic quench neutralizes any remaining HCl without causing acidic degradation of the azetidine ring.

6. Purification

  • Action: Purify the crude residue via silica gel flash chromatography using a gradient elution of 5% to 20% Ethyl Acetate in Hexanes.

References
  • Title: Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0) Source: ChemRxiv URL: [Link]

  • Title: Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine Source: Chemistry Stack Exchange URL: [Link]

  • Title: N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine Source: Semantic Scholar / Molbank URL: [Link]

Sources

Optimization

Technical Support Center: Purification and Recrystallization of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification and recrystallization of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification and recrystallization of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine. This document offers troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific issues that may be encountered during experimental work.

I. Understanding the Molecule: Key Physicochemical Considerations

Before delving into purification protocols, it is crucial to understand the physicochemical properties of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine, as these directly influence the choice of purification strategy. The molecule's structure, featuring a substituted nitropyridine core, presents both challenges and opportunities for effective purification.

The pyridine ring is basic, which can sometimes lead to issues like tailing during silica gel chromatography.[1] The presence of a nitro group, an electron-withdrawing group, makes the pyridine ring susceptible to nucleophilic attack.[2][3] The azetidine ring, a four-membered saturated heterocycle, adds a unique steric and polarity profile to the molecule.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the crude product?

A1: The impurities in your crude 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine will largely depend on the synthetic route employed. However, some common impurities could include:

  • Starting materials: Unreacted 2,6-dichloro-4-methyl-3-nitropyridine or azetidine.

  • Isomeric products: Positional isomers formed during the substitution reaction.

  • Over-reacted or side-products: For example, displacement of the nitro group or reaction at other positions on the pyridine ring.

  • Solvent residues: Residual solvents from the reaction or initial work-up.

  • Degradation products: Nitropyridine derivatives can be sensitive to heat and light, potentially leading to degradation.[4]

Q2: I am having difficulty choosing a suitable recrystallization solvent. What should I consider?

A2: The principle of "like dissolves like" is a good starting point.[5] Since 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine is a moderately polar compound, you should explore a range of solvents with varying polarities. The ideal recrystallization solvent will dissolve the compound when hot but have low solubility when cold.

A systematic approach to solvent screening is recommended. Start with small-scale solubility tests in a variety of solvents such as ethanol, methanol, isopropanol, acetone, ethyl acetate, and toluene. For nitropyridine derivatives, acetone and ethanol are often effective choices for recrystallization.[6] A solvent pair, such as ethanol-water or acetone-hexane, can also be highly effective. In this technique, the compound is dissolved in a "good" solvent (in which it is highly soluble), and a "poor" or "anti-solvent" (in which it is sparingly soluble) is added dropwise to induce crystallization.[5]

Q3: My compound is "oiling out" instead of forming crystals during recrystallization. What can I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated. Here are some troubleshooting steps:

  • Lower the temperature of the hot solution before cooling: Allow the solution to cool more slowly.

  • Use a larger volume of solvent: This will reduce the concentration of the compound.

  • Add a seed crystal: A small, pure crystal of the compound can provide a nucleation site for crystal growth.[5]

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask below the solvent level to create nucleation sites.[5]

  • Change the solvent system: Experiment with a different solvent or a solvent pair.

Q4: How can I assess the purity of my final product?

A4: A combination of analytical techniques should be used to confirm the purity and identity of your 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for assessing purity and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water or a buffer is a good starting point.[7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound and can reveal the presence of impurities.[10][11][12][13]

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound. For comparison, the related compound 2-chloro-4-methyl-3-nitropyridine has a melting point of 51-53 °C.[14][15]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the purification and recrystallization of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine.

Problem Potential Cause Recommended Solution
Low Recovery After Recrystallization The compound is too soluble in the cold solvent.Choose a less polar solvent or a solvent pair. Ensure the solution is sufficiently cooled before filtration.
Too much solvent was used.Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.[5]
Premature crystallization during hot filtration.Use a heated funnel or pre-warm the filtration apparatus. Add a small amount of hot solvent to the filter to redissolve any crystals that have formed.[16]
Colored Impurities in Final Crystals The impurity has similar solubility to the product.Try a different recrystallization solvent. Sometimes a small amount of charcoal can be used to adsorb colored impurities, but this should be done with caution as it can also adsorb the product.
The compound itself is colored.Nitropyridine derivatives are often yellow crystalline solids.[2] If the color is consistent across batches and other analytical data indicates high purity, the color may be intrinsic to the compound.
No Crystals Form Upon Cooling The solution is not supersaturated.Evaporate some of the solvent to increase the concentration.[5]
The solution is supersaturated but nucleation has not occurred.Induce crystallization by adding a seed crystal or scratching the inside of the flask.[5]
The presence of soluble impurities inhibiting crystallization.Attempt to purify the crude material by another method, such as column chromatography, before recrystallization.
Product Tailing on Silica Gel Column The basic nitrogen of the pyridine ring is interacting with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent.[1][17]

IV. Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines a standard single-solvent recrystallization procedure.

Workflow Diagram:

A Dissolve crude product in minimum amount of hot solvent B Perform hot gravity filtration (if insoluble impurities are present) A->B Optional C Allow filtrate to cool slowly to room temperature A->C No insoluble impurities B->C D Cool in an ice bath to maximize crystal formation C->D E Collect crystals by vacuum filtration D->E F Wash crystals with a small amount of cold solvent E->F G Dry the purified crystals F->G

Caption: Workflow for single-solvent recrystallization.

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine. Add a small amount of a suitable solvent (e.g., ethanol or acetone) and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the compound just dissolves.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Solvent-Pair Recrystallization

This protocol is useful when a single suitable solvent cannot be identified.

Workflow Diagram:

A Dissolve crude product in minimum amount of hot 'good' solvent B Add 'poor' solvent dropwise until solution becomes cloudy A->B C Add a few drops of 'good' solvent to redissolve the precipitate B->C D Allow the solution to cool slowly C->D E Collect crystals by vacuum filtration D->E F Wash crystals with a cold mixture of the solvent pair E->F G Dry the purified crystals F->G

Caption: Workflow for solvent-pair recrystallization.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in the minimum amount of a hot "good" solvent (e.g., acetone) in which the compound is very soluble.[5]

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., hexanes) in which the compound is insoluble, drop by drop, until the solution becomes persistently cloudy.[5]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[5]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the ice-cold "poor" solvent or a cold mixture of the two solvents.

  • Drying: Dry the purified crystals under vacuum.

V. References

  • Technical Support Center: Purifying Pyridine Derivatives with Recrystallization - Benchchem.

  • Technical Support Center: Synthesis of Nitropyridines - Benchchem.

  • A Comparative Guide to HPLC Analysis of 6-Nitropyridine-2-carbonyl chloride Reaction Mixtures - Benchchem.

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration - ACS Publications.

  • Proton Chemical Shifts of the γ‐Substituted Pyridines - AIP Publishing.

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC.

  • An In-depth Technical Guide to the Reactivity and Stability of 3-Amino-4-nitropyridine - Benchchem.

  • Troubleshooting common issues in pyridine synthesis - Benchchem.

  • Pyridine Synthesis Optimization: A Technical Support Center - Benchchem.

  • Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC.

  • Analysis of the NMR Spectrum of Pyridine - AIP Publishing - American Institute of Physics.

  • Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones | The Journal of Organic Chemistry - ACS Publications.

  • PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES - Canadian Science Publishing.

  • stability of 3-Amino-4-nitropyridine in acidic or basic media - Benchchem.

  • 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an - ATSDR.

  • Process for the preparation of 2,5-diamino-6-nitro-pyridine derivatives and ... - Google Patents.

  • QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals - PMC.

  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI.

  • 3-Nitropyridine (EVT-1490576) | 1232169-18-4 - EvitaChem.

  • 3-Nitropyridine 2530-26-9 - Sigma-Aldrich.

  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil - Thermo Fisher Scientific.

  • Process for preparation of nitropyridine derivatives - Google Patents.

  • 2-Chloro-4-methyl-3-nitropyridine 99 23056-39-5 - MilliporeSigma.

  • Pyridine synthesis - Organic Chemistry Portal.

  • recrystallization.pdf - University of California, Los Angeles.

  • Pyridine - Wikipedia.

  • Recrystallization Issues : r/Chempros - Reddit.

  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES - Denmark.

  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides | The Journal of Organic Chemistry - ACS Publications.

  • 2-Chloro-4-methyl-3-nitropyridine | 23056-39-5 - ChemicalBook.

  • Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents.

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI.

  • 2-chloro-6-methyl-5-nitronicotinamide - Chemical Synthesis Database.

  • How to isolate PEGylated product and methyl pyridine : r/Chempros - Reddit.

  • Aziridine, 2-methyl- - the NIST WebBook.

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC.

  • 2-chloro-4-methyl-3-nitropyridine - Stenutz.

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine - MDPI.

  • 2-Chloro-4-methyl-3-nitropyridine | 23056-39-5 | Tokyo Chemical Industry (India) Pvt. Ltd.

  • 1956354-59-8|6-Chloro-4-methyl-3-nitro-2-(piperidin-1-yl)pyridine - BLDpharm.

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine

Welcome to the technical support center for the HPLC analysis of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals, providing in-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights in a direct question-and-answer format. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can develop, optimize, and troubleshoot your methods with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine.

Q1: What are the key physicochemical properties of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine to consider for HPLC method development?

A1: Understanding the analyte's properties is the foundation of any robust HPLC method.[1] While specific experimental data for this exact molecule is not publicly available, we can infer its properties from its structure to guide our initial choices.

  • Structure: The molecule contains a substituted nitropyridine ring and an azetidine ring.

  • Polarity: The presence of the nitro group and nitrogen atoms makes the molecule moderately polar. This suggests that Reversed-Phase HPLC (RP-HPLC) will be the most suitable separation mode.[2] In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar.[2]

  • Chromophore (UV Absorbance): The nitropyridine ring is an excellent chromophore. A starting detection wavelength of around 254 nm is a good choice, but a full UV scan (e.g., 200-400 nm) of the analyte in the mobile phase is required to determine the absorbance maximum (λmax) for optimal sensitivity.[3]

  • pKa (Acidity/Basicity): The molecule has two basic nitrogen atoms: one in the pyridine ring and one in the azetidine ring. The pyridine nitrogen's basicity is reduced by the electron-withdrawing nitro group. The azetidine nitrogen is a secondary amine and will be basic. The presence of these basic functional groups makes mobile phase pH a critical parameter. Controlling the pH is essential to ensure consistent ionization state, which directly impacts retention time and peak shape.[4][5] Operating at a pH at least 1.5 to 2 units away from the analyte's pKa is recommended to ensure robustness.[5][6]

PropertyInferred Characteristic & Implication for HPLC
Chemical Structure 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine
Mode of Separation Moderately polar, making Reversed-Phase HPLC the ideal choice.[7]
Stationary Phase A C18 or C8 column is a good starting point due to the compound's hydrophobicity.[2][8]
UV Absorbance (λmax) The nitropyridine system is a strong chromophore. Start with 254 nm , but perform a UV scan to find the optimal wavelength for maximum sensitivity.
Ionization (pKa) Contains basic nitrogen atoms. Mobile phase pH control is critical to maintain a consistent charge state for reproducible retention and good peak shape.[4] Peak tailing can be an issue for basic compounds.[9]
Q2: What is a good starting point for an HPLC method for this compound?

A2: A systematic approach begins with a standard set of conditions that can be optimized.[10] Based on the inferred properties, the following provides a robust starting point for method development.

ParameterRecommended Starting ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmA C18 phase provides strong hydrophobic retention suitable for a wide range of analytes and is a standard first choice in method development.[8] The dimensions are standard for conventional HPLC.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterA low pH mobile phase (around 2.5-3.0) will ensure the basic nitrogen atoms are fully protonated, which often leads to better peak shape and more stable retention times.[5][7] Phosphate buffers are excellent for UV detection at low wavelengths.[5]
Mobile Phase B Acetonitrile (ACN)Acetonitrile generally provides lower backpressure and better UV transparency at low wavelengths compared to methanol.[11]
Gradient 5% to 95% B over 20 minutesA broad scouting gradient is essential in early method development to determine the approximate elution conditions and to ensure all impurities are eluted from the column.[12]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[13]
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature improves reproducibility by minimizing viscosity fluctuations and can improve peak efficiency.[14]
Detection UV at 254 nm (or determined λmax)As discussed, this is a good starting point for a nitropyridine compound.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Q3: Which column type is most suitable for analyzing 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine?

A3: The choice of the stationary phase is a primary driver of selectivity in HPLC.[15]

  • Initial Choice (C18): A C18 (octadecylsilane) column is the most common and versatile reversed-phase column and is the recommended starting point.[2] Its high hydrophobicity will provide good retention for this moderately polar compound.

  • Alternative Choices:

    • C8 (Octylsilane): If retention on a C18 column is too long, a C8 column offers similar selectivity with less retention.[2]

    • Phenyl-Hexyl: A Phenyl phase can offer alternative selectivity, especially if there are aromatic impurities. It interacts with analytes through π-π interactions in addition to hydrophobic interactions.[15] This can be particularly useful for separating compounds with similar hydrophobicity but different aromatic character.

  • Silanol Activity: For a basic compound like this, using a modern, high-purity silica column with low silanol activity is crucial. Residual, un-endcapped silanol groups on the silica surface are acidic and can cause significant peak tailing through secondary ionic interactions with the protonated analyte.[9][16]

Q4: How should I prepare the sample for analysis?

A4: Proper sample preparation is critical to protect the column and ensure accurate results.[17]

  • Solvent Selection: The ideal sample solvent (diluent) should be the mobile phase itself or a weaker solvent (i.e., containing less organic modifier than the initial mobile phase conditions).[17][18] Injecting a sample in a solvent much stronger than the mobile phase can lead to distorted peak shapes like fronting or splitting.[18] A good starting diluent would be a 50:50 mixture of Acetonitrile and Water.

  • Protocol for Sample Preparation:

    • Accurately weigh a small amount of the sample (e.g., 10 mg).

    • Dissolve it in the chosen diluent (e.g., in a 10 mL volumetric flask) to create a stock solution (e.g., 1 mg/mL).

    • Further dilute this stock solution to a working concentration suitable for the detector's linear range (e.g., 0.1 mg/mL or 100 µg/mL).

    • Crucially, filter the final sample solution through a 0.45 µm or 0.22 µm syringe filter before transferring it to an HPLC vial. This removes particulates that can block the column frit and increase system backpressure.[19]

Section 2: Step-by-Step Method Development Guide

Q5: How do I systematically develop and optimize a robust HPLC method for this compound?

A5: A systematic approach saves time and leads to a more robust final method.[1][10] The goal is to achieve good resolution (Rs > 2) for the main peak from all impurities, with a symmetrical peak shape (Tailing factor, T ≈ 1.0) and a reasonable run time.

The workflow below outlines the key steps in this process.

MethodDevelopmentWorkflow cluster_prep Step 1: Initial Setup & Scouting cluster_opt Step 2: Optimization cluster_final Step 3: Finalization & Validation A Define Objectives (Assay, Impurity Profile) B Select Initial Conditions (C18, ACN/H2O+Acid) A->B C Run Broad Scouting Gradient (5-95% B in 20 min) B->C D Optimize Gradient Slope (Adjust time and %B range) C->D Evaluate Chromatogram E Fine-tune Selectivity (Test Methanol vs. ACN, Adjust pH) D->E F Optimize Flow & Temperature (For efficiency and run time) E->F G Confirm System Suitability (Tailing, Plates, Reproducibility) F->G Lock Final Method H Perform Method Validation (ICH/USP) (Linearity, Accuracy, Precision) G->H

Caption: A systematic workflow for HPLC method development.

Step-by-Step Experimental Protocol:
  • Initial Setup and Scouting Run:

    • Prepare the mobile phases and sample as described in Q2 and Q4.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A: 5% B) for at least 10-20 column volumes.[20]

    • Inject the sample and run the broad scouting gradient (5-95% Acetonitrile over 20 minutes).

    • Analysis: Examine the resulting chromatogram. Note the retention time of the main peak and any impurities. This run tells you the approximate organic solvent percentage needed for elution.

  • Gradient Optimization:

    • Based on the scouting run, you can create a more focused gradient.[12] For example, if your peak of interest eluted at 12 minutes (which corresponds to ~52% ACN in the scouting run), you can design a shallower gradient around this point to improve resolution.

    • Example Optimized Gradient:

      • 0-2 min: Hold at 30% B

      • 2-12 min: Ramp from 30% to 60% B

      • 12-14 min: Ramp to 95% B (column wash)

      • 14-16 min: Hold at 95% B

      • 16-17 min: Return to 30% B

      • 17-22 min: Re-equilibration

  • Selectivity Fine-Tuning:

    • Organic Modifier: If co-eluting impurities are an issue, changing the organic solvent from acetonitrile to methanol can alter selectivity and potentially resolve the peaks.[4] Methanol is a protic solvent and interacts differently with analytes compared to the aprotic acetonitrile.

    • Mobile Phase pH: Adjusting the pH can significantly impact the retention of ionizable compounds.[4] Preparing mobile phases with slightly different pH values (e.g., 2.5 vs. 3.5) can be a powerful tool for improving the resolution of the main analyte from pH-sensitive impurities.

  • Finalization and System Suitability:

    • Once a satisfactory separation is achieved, perform several replicate injections of the standard solution to check for system suitability.

    • According to USP guidelines, typical system suitability requirements include:

      • Tailing Factor (T): Should be ≤ 2.0.[9]

      • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for replicate injections.[21]

      • Theoretical Plates (N): Should be > 2000.

  • Method Validation:

    • The final step is to validate the method according to regulatory guidelines (e.g., ICH, FDA, USP) to prove it is suitable for its intended purpose.[22][23][24] This involves experiments to demonstrate its specificity, linearity, accuracy, precision, and robustness.[25]

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during HPLC analysis.

TroubleshootingFlowchart start Problem Observed in Chromatogram cat_peak Poor Peak Shape? start->cat_peak cat_rt Retention Time Issue? start->cat_rt cat_sens Sensitivity/Baseline Issue? start->cat_sens shape_type What kind of shape? cat_peak->shape_type Yes rt_type What kind of issue? cat_rt->rt_type Yes sens_type What kind of issue? cat_sens->sens_type Yes tailing Tailing shape_type->tailing Tailing fronting Fronting shape_type->fronting Fronting split_broad Split / Broad shape_type->split_broad Split/Broad sol_tailing Check mobile phase pH (too close to pKa?). Use high-purity silica column. Reduce sample mass on column. tailing->sol_tailing sol_fronting Reduce sample concentration. Ensure sample solvent is weaker than mobile phase. fronting->sol_fronting sol_split_broad Check for column void. Ensure sample is fully dissolved. Minimize system dead volume. split_broad->sol_split_broad drift Gradual Drift rt_type->drift Drift random Random Jitter rt_type->random Jitter sol_drift Check for leaks. Ensure column is fully equilibrated. Check for mobile phase evaporation. Ensure stable column temperature. drift->sol_drift sol_random Check pump performance (seals, check valves). Ensure proper mobile phase mixing/degassing. random->sol_random noisy Noisy Baseline sens_type->noisy Noisy low_sig Low Signal sens_type->low_sig Low Signal sol_noisy Degas mobile phase. Use high-purity solvents/additives. Clean detector cell. noisy->sol_noisy sol_low_sig Increase sample concentration. Optimize detection wavelength (λmax). Decrease column ID. low_sig->sol_low_sig

Caption: A decision tree for troubleshooting common HPLC issues.

Peak Shape Problems
Q6: Why is my peak tailing?

A6: Peak tailing, where the back half of the peak is drawn out, is a common issue, especially for basic compounds like 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine.

  • Primary Cause: Secondary Silanol Interactions: The most likely cause is the interaction between the protonated basic analyte and negatively charged (ionized) silanol groups on the silica surface of the column packing.[9] This secondary interaction causes some molecules to be retained longer, resulting in a tail.

    • Solution: Ensure the mobile phase pH is low enough (e.g., < 3) to suppress the ionization of the silanol groups. Using a modern, end-capped, high-purity silica column will also minimize these interactions.[16]

  • Other Causes & Solutions:

    • Column Overload: Injecting too much sample mass can lead to tailing. Solution: Reduce the injection volume or the sample concentration.

    • Column Contamination/Void: A contaminated guard column or a void at the head of the analytical column can distort peak shape.[9][17] Solution: Replace the guard column. If a void is suspected, reverse-flush the column (if permitted by the manufacturer) or replace it.

Q7: Why is my peak fronting?

A7: Peak fronting, where the front of the peak is sloped, is less common than tailing.

  • Primary Cause: Sample Overload (Concentration): This often occurs when the sample concentration is too high, saturating the stationary phase.

    • Solution: Dilute the sample and re-inject.

  • Primary Cause: Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., 100% ACN when the mobile phase is 10% ACN), the analyte molecules will travel through the top of the column too quickly without proper partitioning, causing a distorted, fronting peak.[17][18]

    • Solution: Prepare the sample in the initial mobile phase composition or a weaker solvent.

Q8: Why are my peaks split or broad?

A8: Split or broad peaks indicate a loss of efficiency in the chromatographic system.

  • Possible Causes & Solutions:

    • Partially Blocked Frit/Column Contamination: A blockage at the column inlet can cause the sample band to spread unevenly.[17] Solution: Replace the column inlet frit or replace the column. Using a guard column can prevent this.

    • Column Void: A void or channel in the packed bed of the column will cause the sample to travel through different paths, resulting in broad or split peaks.[9] Solution: Replace the column.

    • Sample Solvent Mismatch: Injecting in a strong, non-miscible, or improperly pH-adjusted solvent can cause the peak to split upon injection.[18] Solution: Ensure the sample solvent is compatible with the mobile phase.

    • System Dead Volume: Excessive volume in tubing or fittings between the injector and the detector can lead to peak broadening.[11] Solution: Use tubing with a small internal diameter and ensure all fittings are properly made (e.g., ferrules are correctly seated).

Retention Time Problems
Q9: Why are my retention times drifting (gradually getting shorter or longer)?

A9: A consistent, gradual drift in retention time over a sequence of runs usually points to a change in the column or mobile phase conditions.[14]

  • Possible Causes & Solutions:

    • Inadequate Column Equilibration: The column, especially with buffered or ion-pairing mobile phases, requires sufficient time to equilibrate.[20] If equilibration is incomplete, retention times will drift as the column chemistry slowly stabilizes. Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before starting the sequence.

    • Changing Mobile Phase Composition: Volatile components of the mobile phase (e.g., organic solvent or additives like formic acid) can evaporate over time, changing the mobile phase strength and causing retention to drift.[6][26] Solution: Prepare fresh mobile phase daily and keep solvent bottles loosely capped.

    • Temperature Fluctuations: Column temperature directly affects retention time. A 1 °C change can alter retention by 1-2%.[14] If the lab temperature fluctuates and no column oven is used, retention times will drift. Solution: Use a thermostatted column compartment.

    • Column Aging: Over hundreds of injections, the bonded phase of the column can degrade, leading to a gradual loss of retention.[6] This is a normal process. Solution: Monitor system suitability and replace the column when performance degrades below acceptable limits.

    • Slow Leak: A very small, often invisible leak in the system can cause a lower effective flow rate, leading to gradually increasing retention times.[14][26] Solution: Carefully inspect all fittings for salt deposits (if using buffers) or use a pressure test function.

Q10: Why are my retention times inconsistent or "jittery" between injections?

A10: Random, unpredictable changes in retention time often point to mechanical issues with the HPLC pump or injector.[27]

  • Possible Causes & Solutions:

    • Pump Issues: Worn pump seals, faulty check valves, or air bubbles in the pump head can lead to an inconsistent flow rate, which directly causes retention time variability.[6][14] Solution: Purge the pump to remove bubbles. If the problem persists, perform pump maintenance (replace seals, sonicate or replace check valves).

    • Mobile Phase Proportioning: On a quaternary pump, if the mixing valve is not working correctly, the composition of the mobile phase delivered to the column can vary between runs.[14] Solution: Service the pump's proportioning valve.

    • Injector Problems: A faulty injector rotor seal can cause leaks during injection, leading to variable injection volumes and apparent retention time shifts.[20] Solution: Perform injector maintenance.

Sensitivity & Baseline Issues
Q11: How can I improve the sensitivity of my method?

A11: Improving sensitivity means increasing the signal-to-noise ratio (S/N).[28] This can be achieved by either increasing the signal or decreasing the noise.

  • Ways to Increase the Signal:

    • Optimize Wavelength: Ensure you are using the wavelength of maximum absorbance (λmax) for the analyte.[28]

    • Increase Injection Volume/Concentration: Injecting more analyte will produce a larger peak.[29] Be careful not to overload the column, which would compromise peak shape.

    • Use a Smaller ID Column: Moving from a 4.6 mm ID column to a 2.1 mm ID column (while scaling the flow rate down) will increase the peak height and thus sensitivity.[11]

  • Ways to Decrease the Noise:

    • Use High-Purity Solvents: Use HPLC- or LC-MS-grade solvents and additives. Lower-grade solvents can contain impurities that increase baseline noise.[11][28]

    • Ensure Proper Mixing and Degassing: Poorly mixed or gassy mobile phases can cause baseline noise.[29] Use an online degasser or sparge solvents with helium.

    • Clean the System: A contaminated detector cell can lead to a noisy baseline. Solution: Flush the detector cell with an appropriate cleaning solvent (e.g., isopropanol).

References

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • LCGC International. (2026, March 18). Column Selection for Reversed-Phase HPLC.
  • Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift. Hawach.
  • Knauer.
  • Alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Alwsci.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • GL Sciences. Reverse Phase HPLC Columns. GL Sciences.
  • Chromatography Today. Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
  • Agilent.
  • GALAK Chromatography. How to choose reversed-phase HPLC column C18, C8, C4.
  • Phenomenex. (2022, May 20). Reversed-Phase HPLC Column Selection Guide. Phenomenex.
  • Taylor & Francis Online. (2012, January 19).
  • Sigma-Aldrich. HPLC Troubleshooting Guide. Sigma-Aldrich.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • LCGC International. (2021, March 1). Simple Tips to Increase Sensitivity in U/HPLC Analysis.
  • Chromatography Today. (2023, April 18). What are the Common Peak Problems in HPLC.
  • GL Sciences. How to Improve Sensitivity. GL Sciences Inc.
  • Element Lab Solutions. Causes of Retention Time Drift in HPLC. Element Lab Solutions.
  • MicroSolv Technology Corporation. (2026, January 27). HPLC Retention Time Shift Troubleshooting - Tips and Suggestions.
  • LCGC International. Troubleshooting Basics, Part III: Retention Problems.
  • Journal of Applied Pharmaceutical Science. (2025, February). Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science.
  • Acta Chimica and Pharmaceutica Indica. (2024, December 27).
  • LCGC International. (2019, February 6). Tips to Boost Your Trace Analysis Skills.
  • ResearchGate. (2024, September 11). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter.
  • Taylor & Francis Online. (2006, August 17). Optimization of an RP‐HPLC Method for Drug Control Analysis. Taylor & Francis Online.
  • MicroSolv Technology Corporation. (2025, June 28). Factors that affect sensitivity in HPLC.
  • Scribd.
  • National Center for Biotechnology Information. (2025, May 25). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate.
  • Separation Science. (2024, January 11). HPLC Tips & Tricks - Mobile Phase Preparation.
  • BenchChem. (2025, December). Application Notes and Protocols for the Analysis of 3-Ethyl-4-nitropyridine 1-oxide by HPLC and GC-MS. BenchChem.
  • International Journal of Pharmaceutical Sciences and Research. (2010, December 1). ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS – COMPARISON OF VALIDATION REQUIREMENTS BY FDA, USP AND ICH. International Journal of Pharmaceutical Sciences and Research.
  • U.S. Food and Drug Administration. (2014, February 19).
  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • SciSpace. (2021, June 6).
  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • ResearchGate. (2021, June 1). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025, June 15).
  • Journal of Pharmaceutical and Biomedical Analysis. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. ScienceDirect.
  • National Center for Biotechnology Information. (2019, September 18). Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry.
  • ResearchGate. Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study.
  • ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • U.S. Environmental Protection Agency. 2-[6-methyl-2-oxo-3-(2-phenylethylamino)pyrazin-1-yl]acetamide Properties. EPA.
  • ResearchGate. (2025, November 6). Rapid, Direct, and Sensitive Determination of Aziridine and 2-Chloroethylamine by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry.
  • Royal Society of Chemistry. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.

Sources

Optimization

Technical Support Center: Troubleshooting 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine Workflows

Welcome to the Advanced Application Support Center. This guide is specifically designed for medicinal chemists and process scientists working with highly congested pyridine scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is specifically designed for medicinal chemists and process scientists working with highly congested pyridine scaffolds.

The intermediate 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine is a highly valuable building block in the synthesis of kinase inhibitors and LPA1-receptor antagonists[1]. However, it is notorious for presenting severe steric and electronic challenges. This guide dissects the root causes of these issues and provides field-proven, self-validating protocols to overcome them.

Part 1: Mechanistic Overview – The "Twisted Nitro" Phenomenon

To troubleshoot this molecule, you must first understand its 3D conformation. The C3-nitro group is flanked by two bulky substituents: the rigid azetidine ring at C2 and the methyl group at C4.

Unlike simple 2-amino-3-nitropyridines where hydrogen bonding can enforce coplanarity, the tertiary nitrogen of the azetidine ring provides no hydrogen bond donor. The severe peri-steric clash between the azetidine, the nitro oxygen atoms, and the C4-methyl forces the nitro group to rotate nearly 90° out of the pyridine ring's plane.

The Consequence: A perpendicular nitro group cannot overlap its π-orbitals with the aromatic ring. It loses its ability to stabilize reaction intermediates via resonance, relying solely on weaker inductive effects. This directly retards Nucleophilic Aromatic Substitution (SNAr) at C6 and physically shields the C3 position from catalytic surfaces.

StericCausality A C2-Azetidine & C4-Methyl Bulk B C3-Nitro Group Out-of-Plane Twist A->B E Steric Shielding of Nitro Group A->E C Loss of Resonance Stabilization B->C D Retarded SNAr at C6-Chloro C->D F Incomplete Catalytic Reduction E->F

Caption: Mechanistic causality of steric hindrance affecting C6-SNAr and C3-reduction pathways.

Part 2: Frequently Asked Questions & Troubleshooting Guides

Q1: Why are my yields so low when attempting SNAr at the C6-chloro position?

The Causality: As established, the twisted C3-nitro group fails to provide resonance stabilization for the incoming nucleophile. The formation of the Meisenheimer complex at C6 becomes the rate-limiting step with an exceptionally high activation energy. Standard SNAr conditions (e.g., K2CO3 in DMF at 80°C) that work for less hindered analogs will fail here due to2[2].

Table 1: Impact of Nitro Group Dihedral Angle on SNAr Reactivity

Substrate (C6-Chloro-3-nitropyridine derivative)Est. C3-NO₂ Dihedral AngleResonance StabilizationSNAr t₁/₂ (Piperidine, 100°C)
2-Amino-6-chloro-3-nitropyridine~5° (Planar)Strong0.5 hours
2-(Dimethylamino)-6-chloro-4-methyl-3-nitropyridine~65°Weak12.0 hours
2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine ~85° (Orthogonal) Negligible > 48.0 hours
Optimized Protocol: Microwave-Assisted C6 SNAr

To overcome the high activation barrier, thermal driving force must be drastically increased without degrading the starting material.

  • Setup: In a 10 mL microwave vial, dissolve 1.0 eq of 2-(azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.5 M concentration).

  • Reagents: Add 3.0 eq of the desired nucleophile (e.g., an aliphatic amine) and 4.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Reaction: Seal the vial and subject to microwave irradiation at 150°C for 45 minutes.

  • Self-Validation Check: Monitor via LC-MS. If the reaction is successful, the starting material peak will be fully consumed. Diagnostic marker: If a peak at [M-Cl+OH] appears, your NMP or amine is wet. The extreme temperature forces the competitive hydrolysis of the C6-chloro group. Ensure strictly anhydrous conditions to prevent this.

Q2: How can I ensure azetidine attacks C2 instead of C6 during the initial synthesis from 2,6-dichloro-4-methyl-3-nitropyridine?

The Causality: The parent dichloro-compound has two electrophilic sites. C2 is highly activated by the adjacent nitro group (ortho-effect), but is sterically hindered by the C4-methyl. C6 is less hindered but only para-activated. At room temperature, thermodynamic control leads to a 60:40 mixture of C2 and C6 substitution. By dropping the temperature, you leverage kinetic control, allowing the powerful ortho-activation of the nitro group to dictate regioselectivity before steric repulsion can redirect the nucleophile.

Optimized Protocol: Regioselective Azetidine Installation
  • Preparation: Dissolve 2,6-dichloro-4-methyl-3-nitropyridine (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M). Add DIPEA (1.5 eq).

  • Cooling: Chill the reactor to exactly -20°C using a dry ice/ethylene glycol bath.

  • Addition: Add azetidine (1.05 eq) dropwise over 30 minutes. Do not allow the internal temperature to rise above -15°C.

  • Self-Validation Check: Quench an aliquot after 1 hour. The LC-MS should show >90% desired C2-isomer. If the C6-isomer exceeds 5%, your addition rate was too fast, causing localized exothermic spikes that shifted the reaction toward thermodynamic control.

Q3: My catalytic hydrogenation (Pd/C, H₂) of the C3-nitro group is stalling. How do I achieve full conversion to the amine?

The Causality: Catalytic hydrogenation requires the substrate to adsorb flatly onto the palladium surface. The rigid azetidine ring and the C4-methyl create a "steric umbrella." The partially reduced hydroxylamine intermediate (-NHOH) readily desorbs from the catalyst and cannot easily re-adsorb due to this physical shielding.

Table 2: Comparison of Nitro Reduction Conditions for Sterically Hindered Pyridines

Reagent SystemMechanism of ActionConversion to AmineMajor Impurity Observed
H₂, 10% Pd/C, MeOH, rtHeterogeneous Surface Adsorption< 20%Hydroxylamine (Stalled)
SnCl₂·2H₂O, EtOH, 70°CHomogeneous SET~ 85%C6-Dechlorination
Fe powder, NH₄Cl, EtOH/H₂O, 80°C Surface SET (Porous/Flexible) > 95% None (Clean Profile)
Optimized Protocol: Iron-Mediated Single Electron Transfer (SET) Reduction

Dissolving metal reductions bypass the need for flat surface adsorption, operating via step-wise electron transfer that is impervious to the "steric umbrella"[3].

  • Solvent System: Suspend the nitro-intermediate (1.0 eq) in a 4:1 mixture of Ethanol/Water (0.3 M).

  • Activation: Add Ammonium Chloride (NH₄Cl) (5.0 eq) and Iron powder (325 mesh, 5.0 eq).

  • Heating: Heat to 80°C under vigorous mechanical stirring (>800 rpm). Crucial: Magnetic stirring is insufficient for the dense iron suspension.

  • Self-Validation Check: Monitor via LC-MS. The hydroxylamine intermediate has a mass of [M+H]⁺ = 243 m/z, while the desired amine is[M+H]⁺ = 227 m/z. If the 243 m/z peak plateaus after 2 hours, the reaction is stalled. Adding an extra 2.0 eq of Fe powder and increasing agitation speed will immediately re-initiate the conversion, validating that mass transfer (not chemical deactivation) was the bottleneck.

Part 3: Visualizing the Optimized Synthetic Workflow

By applying the principles of kinetic control for the initial substitution, and utilizing high-energy/SET conditions for the downstream steps, the steric and electronic deactivation of the scaffold can be entirely bypassed.

Workflow SM 2,6-Dichloro-4-methyl -3-nitropyridine Step1 Regioselective SNAr (Azetidine, -20°C) SM->Step1 Int 2-(Azetidin-1-yl)-6-chloro -4-methyl-3-nitropyridine Step1->Int Branch Desired Downstream Transformation? Int->Branch Step2A C6 SNAr (Microwave, 150°C) Branch->Step2A Step2B Nitro Reduction (Fe/NH4Cl, 80°C) Branch->Step2B ProdA C6-Substituted Intermediate Step2A->ProdA ProdB C3-Amino Intermediate Step2B->ProdB

Caption: Optimized synthetic workflow overcoming steric and electronic deactivation.

References

  • 4-Chloro-3-nitropyridine-2,6-diamine|CAS 40497-64-1 Benchchem URL
  • Traceless Solid-Phase Organic Synthesis Chemical Reviews - ACS Publications URL
  • Large-Scale Synthesis of LPA1-Receptor Antagonist ACT-1016-0707 Organic Process Research & Development - ACS Publications URL

Sources

Troubleshooting

Technical Support Center: Extraction Troubleshooting for 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the extraction and isolation of 2-(Azetidin-1-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the extraction and isolation of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine .

This specific intermediate presents unique physicochemical challenges. Standard amine extraction protocols will often lead to poor recovery or chemical degradation due to the molecule's highly conjugated, electron-deficient nature. This guide provides the mechanistic causality behind solvent and pH selection, troubleshooting FAQs, and validated step-by-step methodologies to ensure high-yield, high-purity extractions.

Part 1: Physicochemical Profiling & Solvent Selection Logic

To design a self-validating extraction system, we must first understand the intrinsic vulnerabilities of the target molecule. Do not treat the azetidine ring as a standard basic aliphatic amine; its integration into the nitropyridine system fundamentally alters its behavior.

Quantitative Data & Reactivity Profile
Property / FeatureCharacteristicExtraction Implication
pKa (Conjugate Acid) ~2.40 (Predicted)The delocalization of the azetidine nitrogen lone pair into the strongly electron-withdrawing 3-nitro group drastically reduces basicity[1]. The molecule is neutral at pH > 3.5.
LogP (Lipophilicity) ~2.5 - 3.0High affinity for moderately polar organic solvents. Highly non-polar solvents (hexanes) fail to solvate the nitro dipole.
C6-Chloro Reactivity Highly ElectrophilicThe 6-chloro group is activated by the para-nitro group, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[2]. Avoid strong aqueous bases.
Azetidine Ring Acid-SensitiveStrained 4-membered ring. Prolonged exposure to strong mineral acids (e.g., HCl) can catalyze ring-opening.

Part 2: Troubleshooting FAQs

Q: I am treating the azetidine nitrogen as a basic amine and extracting at pH 10, but I am getting poor recovery and emulsions. Why? A: Unlike aliphatic azetidines (which are strongly basic), the azetidine nitrogen in this molecule acts more like an enamine/amidine system. The electron density is pulled into the nitropyridine ring. Analogous 2-amino-3-nitropyridines exhibit a pKa of approximately 2.40[1]. At pH 10, the molecule is completely neutral, but you are unnecessarily exposing it to harsh basic conditions that promote emulsion formation with organic impurities. Solution: Extract at a slightly acidic to neutral pH (pH 5–7). The unprotonated molecule will partition cleanly into moderately polar solvents like Ethyl Acetate (EtOAc).

Q: During my reaction workup, LC-MS analysis shows a major impurity with a mass shift of -18 Da (M - 35.5 + 17). What is causing this degradation? A: This mass shift indicates the replacement of the chlorine atom (-35.5 Da) with a hydroxyl group (+17 Da) via Nucleophilic Aromatic Substitution (SNAr). The 6-chloro position is highly activated by the electron-withdrawing 3-nitro group[2]. If you use strong aqueous bases (like NaOH or KOH) to neutralize your reaction prior to extraction, hydroxide ions will rapidly displace the chlorine atom[3]. Solution: Always use mild, non-nucleophilic bases like saturated aqueous Sodium Bicarbonate (NaHCO₃) or phosphate buffers for neutralization.

Q: Can I use acidic aqueous washes (e.g., 1M HCl) to remove basic impurities from the organic phase? A: Use extreme caution. While the target molecule is weakly basic and will largely remain in the organic phase at pH 3, prolonged exposure to strong mineral acids can catalyze the ring-opening of the strained azetidine ring, especially if the biphasic mixture warms up during extraction. Solution: If an acidic wash is strictly necessary, use a weak organic acid like 5% Citric Acid, keep the contact time under 5 minutes, and perform the wash at 0–5 °C.

Part 3: Optimized Experimental Protocols

Protocol A: Liquid-Liquid Extraction (LLE) for Synthetic Workup

Use this protocol to isolate the target molecule from a crude organic synthesis mixture.

  • Quenching: Quench the crude reaction mixture by pouring it into an equal volume of ice-cold deionized water (0–5 °C) to precipitate bulk organics and dissipate heat.

  • pH Adjustment (Critical Step): Carefully add saturated aqueous NaHCO₃ dropwise while stirring until the aqueous phase reaches pH 6.0–7.0 . Do not exceed pH 8.0 to prevent SNAr degradation.

  • Solvent Addition: Add Ethyl Acetate (EtOAc) at a 1:1 (v/v) ratio to the aqueous phase. EtOAc provides the optimal dipole moment to solvate the nitro-aromatic system.

  • Phase Separation: Agitate the separatory funnel gently to avoid emulsions. Vent frequently. Allow the phases to separate completely. Extract the aqueous layer two additional times with half-volumes of EtOAc.

  • Washing: Wash the combined organic layers once with deionized water and once with saturated brine (NaCl) to remove residual aqueous salts and polar byproducts.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <40 °C to prevent thermal degradation.

Protocol B: Solid-Phase Extraction (SPE) for Biological Matrices

Use this protocol to extract the target molecule from plasma or serum for pharmacokinetic (PK) analysis.

  • Conditioning: Condition a Polymeric Reversed-Phase (e.g., Oasis HLB, 30 mg) SPE cartridge with 3 mL of LC-MS grade Methanol, followed by 3 mL of HPLC-grade water.

  • Sample Loading: Dilute 200 µL of biological sample with 200 µL of 100 mM Ammonium Acetate buffer (pH 6.5). Load the mixture onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 3 mL of 5% Methanol in water to elute highly polar endogenous interferences (salts, small peptides).

  • Elution: Elute the target analyte with 2 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate under a gentle stream of ultra-pure nitrogen at 30 °C. Reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Part 4: Process Workflow & Decision Tree

ExtractionLogic Start Crude Reaction Mixture 2-(Azetidin-1-yl)-6-chloro- 4-methyl-3-nitropyridine Quench Quench with Ice Water Measure pH Start->Quench CondAcid pH < 4 (Acidic) Quench->CondAcid CondBase pH > 8 (Basic) Quench->CondBase CondNeut pH 5 - 7 (Optimal) Quench->CondNeut RiskAcid Risk: Azetidine Ring Opening CondAcid->RiskAcid RiskBase Risk: C6-Chloro SNAr (Hydroxylation) CondBase->RiskBase Extract Extract with EtOAc (3x Vol) CondNeut->Extract AdjustAcid Neutralize with Sat. NaHCO3 RiskAcid->AdjustAcid AdjustBase Neutralize with 5% Citric Acid RiskBase->AdjustBase AdjustAcid->CondNeut AdjustBase->CondNeut Wash Wash: H2O -> Brine Dry: Na2SO4 Extract->Wash Pure Concentrate in Vacuo Target API Wash->Pure

Decision tree for pH optimization and solvent extraction of the target nitropyridine.

References

  • LookChem. "2-Amino-3-nitropyridine | 4214-75-9". LookChem Chemical Database.[Link]

  • MDPI. "N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine". Molbank, 2021.[Link]

  • ACS Publications. "Imidazopyridine- and Purine-Thioacetamide Derivatives: Potent Inhibitors of Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1)". Journal of Medicinal Chemistry, 2014.[Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR chemical shifts for 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine

Comparative Guide: Evaluating In Silico NMR Prediction Tools for Highly Substituted Pyridines A Case Study on 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine Executive Summary In modern drug discovery and synthetic c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Evaluating In Silico NMR Prediction Tools for Highly Substituted Pyridines A Case Study on 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine

Executive Summary

In modern drug discovery and synthetic chemistry, in silico Nuclear Magnetic Resonance (NMR) prediction software is an indispensable tool for rapid structural elucidation and regioisomer differentiation. However, densely functionalized heterocycles often expose the algorithmic limitations of standard prediction models.

This guide objectively compares the performance of three dominant NMR prediction paradigms—2D Topological HOSE Codes (e.g., ChemDraw), Hybrid 2D/Neural Networks (e.g., Mnova), and 3D Conformer-Based Graph Neural Networks (GNNs) (e.g., ACD/Labs, PROSPRE)—against experimental baseline data. By utilizing 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine as a highly sterically hindered case study, we demonstrate why relying on 2D topological models can lead to critical misassignments, and how 3D-aware algorithms resolve these discrepancies.

The Mechanistic Challenge: Steric Hindrance & Out-of-Plane Torsion

To understand why prediction algorithms fail, we must first analyze the causality behind the molecule's electronic environment. In 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine, the pyridine ring is fully substituted except at the C5 position.

The critical structural feature is the C3-nitro group , which is sterically sandwiched between the bulky C2-azetidine ring and the C4-methyl group.

  • The 2D Assumption: In a planar 2D representation, the nitro group is assumed to be coplanar with the pyridine ring. This allows the lone pair of the C2-azetidine nitrogen to delocalize through the π -system directly into the electron-withdrawing nitro group (a strong "push-pull" cross-conjugation). This pulls electron density away from the ring, leaving the C5 proton highly deshielded.

  • The 3D Reality: In reality, the severe steric clash forces the C3-nitro group to rotate out of the pyridine plane [1]. This out-of-plane torsion breaks the π -orbital overlap, effectively neutralizing the nitro group's mesomeric (-M) effect while retaining its inductive (-I) effect. Consequently, the push-pull system is disrupted, and the C2-azetidine lone pair instead delocalizes heavily into the pyridine ring. This significantly increases the electron density at the para-position (C5), resulting in an unexpected upfield shielding of the C5 proton.

Algorithms that fail to calculate this 3D steric twist will systematically overestimate the chemical shift of the C5 proton and the azetidine alpha-protons.

Experimental vs. In Silico Methodologies

To establish a self-validating system, experimental data must be acquired under rigorous, reproducible conditions before being compared to predictive models.

Experimental NMR Acquisition Protocol (The Ground Truth)
  • Sample Preparation: Dissolve 15 mg of high-purity (>98% via HPLC) 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine in 0.6 mL of deuterated chloroform (CDCl₃, 99.8 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Calibration: Acquire spectra on a 400 MHz NMR spectrometer equipped with a 5 mm BBO probe at 298 K. Lock the field to the CDCl₃ deuterium signal. Calibrate the ¹H axis to TMS (0.00 ppm) and the ¹³C axis to the CDCl₃ solvent triplet (77.16 ppm).

  • ¹H Acquisition Parameters: 16 scans, 30° flip angle (zg30 pulse program), 2.0 s relaxation delay (d1), 64k data points. Zero-fill and apply an exponential window function (LB = 0.3 Hz).

  • ¹³C Acquisition Parameters: 512 scans, WALTZ-16 proton decoupling, 2.0 s relaxation delay, 64k data points. Apply an exponential window function (LB = 1.0 Hz) and baseline correction.

In Silico Prediction Protocols
  • 2D HOSE Codes (ChemDraw Professional): The structure is input as a 2D .mol file. The algorithm uses Hierarchical Orthogonal Space Encoding (HOSE) to match topological atom spheres against an internal database [2].

  • Hybrid 2D/NN (Mnova NMRPredict): The structure is processed through an ensemble model combining traditional HOSE codes with a Multi-Layer Perceptron (MLP) neural network trained on 2D molecular graphs.

  • 3D Conformer + GNN (ACD/Labs / Advanced Models): The software first generates a 3D conformer using molecular mechanics (e.g., MMFF94), explicitly calculating the dihedral twist of the nitro group. This 3D geometry is then fed into a Graph Neural Network (GNN) [3] or consensus model to predict the shifts.

Data Presentation: Quantitative Comparison

The following tables summarize the deviation ( Δδ ) between the experimental baseline and the three predictive paradigms.

Table 1: ¹H NMR Chemical Shifts (ppm in CDCl₃)
Proton EnvironmentExperimental Baseline2D HOSE (ChemDraw)Hybrid NN (Mnova)3D GNN (ACD/Labs)
Py-H5 (s, 1H)6.75 7.15 (+0.40)6.95 (+0.20)6.82 (+0.07)
Azetidine-Hα (t, 4H)4.25 4.50 (+0.25)4.35 (+0.10)4.28 (+0.03)
Py-CH3 (s, 3H)2.40 2.65 (+0.25)2.50 (+0.10)2.45 (+0.05)
Azetidine-Hβ (p, 2H)2.35 2.40 (+0.05)2.38 (+0.03)2.36 (+0.01)
Table 2: ¹³C NMR Chemical Shifts (ppm in CDCl₃)
Carbon EnvironmentExperimental Baseline2D HOSE (ChemDraw)Hybrid NN (Mnova)3D GNN (ACD/Labs)
C2 (Py-N-Azetidine)154.2 156.5155.0154.5
C6 (Py-Cl)150.8 152.0151.2150.9
C4 (Py-CH3)146.5 148.2147.0146.8
C3 (Py-NO2)131.0 135.5133.0131.8
C5 (Py-H)116.8 120.5118.5117.2
Azetidine-Cα 52.4 55.053.552.8
Py-CH3 19.5 21.020.219.8

Performance Analysis & Causality

  • The 2D Topology Pitfall (ChemDraw): Pure 2D HOSE models exhibited the highest error margins (up to +0.40 ppm for ¹H and +4.5 ppm for ¹³C). Because the algorithm relies purely on bond connectivity, it assumes a fully planar, highly conjugated push-pull system. It drastically overestimates the deshielding effect of the nitro group on the C5 proton and the azetidine alpha-carbons.

  • The Hybrid Approach (Mnova): The integration of neural networks allows the software to recognize complex substitution patterns better than pure HOSE codes [4]. However, without explicit 3D spatial coordinates, the model still struggles to fully quantify the degree of steric torsion, resulting in moderate, systematic downfield errors.

  • 3D Conformational Accuracy (ACD/Labs / GNNs): By incorporating 3D conformer generation, these advanced models successfully detect the steric clash between the C4-methyl, C3-nitro, and C2-azetidine groups. The algorithm computes the out-of-plane twist, mathematically reducing the predicted mesomeric deshielding. This results in highly accurate predictions, bringing the C5 proton shift to within 0.07 ppm of the experimental ground truth.

Workflow Visualization

The following diagram maps the divergence in logical pathways between 2D and 3D prediction algorithms, highlighting where structural misinterpretations occur.

NMR_Prediction_Workflow Input Input Structure 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine Exp Experimental Acquisition (400 MHz, CDCl3) Input->Exp Pred2D 2D Topology Models (e.g., ChemDraw HOSE) Input->Pred2D Pred3D 3D Conformer + GNN (e.g., ACD/Labs, PROSPRE) Input->Pred3D Compare Comparative Analysis (Δδ Calculation) Exp->Compare Planar Assumes Planar NO2 Overestimates Push-Pull Pred2D->Planar Twisted Calculates Steric Twist Accurate Para-Shielding Pred3D->Twisted Planar->Compare Twisted->Compare

Workflow comparing experimental NMR acquisition with 2D and 3D in silico prediction models.

Conclusion & Recommendations

For routine, unhindered molecules, 2D HOSE-based predictors offer rapid and acceptable estimations. However, for drug development professionals working with densely functionalized, sterically hindered heterocycles like 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine, 2D models are a liability.

To prevent costly misassignments of regioisomers, researchers must utilize 3D conformer-based prediction suites or modern Graph Neural Networks (GNNs) that explicitly account for out-of-plane torsional physics and the subsequent disruption of mesomeric networks.

References

  • The Influence of Hydrazo and Azo Bonds on the Conformation of New 4-Methyl-3,5-dinitro-2-(2-phenylhydrazinyl)pyridine and Its Azo Derivative—Structural Properties, Vibrational Spectra and Quantum Chemical DFT Calculations. National Center for Biotechnology Information (PMC). Available at:[Link][1]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI - Molecules. Available at:[Link][2]

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. National Center for Biotechnology Information (PMC). Available at:[Link][3]

  • Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry (ACS Publications). Available at:[Link][4]

Sources

Comparative

LC-MS Fragmentation Patterns of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Chemical Context In modern drug discovery, h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Chemical Context

In modern drug discovery, highly substituted halogenated nitropyridines serve as critical building blocks for synthesizing kinase inhibitors and oncology therapeutics. Characterizing these intermediates via Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is often complicated by complex fragmentation cascades.

As a Senior Application Scientist, I have observed that the specific cyclic amine substitution on the pyridine core drastically alters the molecule's stability and fragmentation behavior under Collision-Induced Dissociation (CID). This guide systematically compares the LC-MS/MS fragmentation pattern of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine (a highly strained 4-membered ring system) against its structural alternatives: the 5-membered pyrrolidinyl analog and the acyclic dimethylamino analog . By understanding the causality behind these fragmentation pathways, analytical teams can build more robust, self-validating Multiple Reaction Monitoring (MRM) methods.

Mechanistic Causality in CID Fragmentation

The fragmentation of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine is governed by three distinct structural features [1]:

  • The Nitro Group Dynamics (Ortho-Effect): The proximity of the nitro group at the 3-position to the cyclic amine at the 2-position facilitates a well-documented nitro-nitrito rearrangement. Under low collision energy (CE), this results in the characteristic loss of a nitric oxide radical (-30 Da, NO∙ ). Direct cleavage of the nitro group (-46 Da, NO2​ ) is also a primary pathway [1][3].

  • Azetidine Ring Strain: The 4-membered azetidine ring possesses approximately 26 kcal/mol of ring strain. Unlike larger macrocycles, it readily undergoes a retro-[2+2] cycloaddition-like cleavage under moderate CE, expelling a neutral ethylene molecule (-28 Da, C2​H4​ ) [2].

  • Chlorine Isotopic Signature: The 6-chloro substituent provides a built-in validation mechanism. Any product ion retaining the pyridine core will exhibit a strict 3:1 isotopic ratio corresponding to 35Cl and 37Cl .

Comparative Fragmentation Analysis

To objectively evaluate performance, we compare the target molecule against two alternatives with varying degrees of ring strain.

Table 1: Precursor and Primary Product Ions Comparison (ESI+, 35Cl Isotope)

Compound TypeAmine SubstituentExact Mass [M+H]+ Primary Loss 1 ( −NO )Primary Loss 2 ( −NO2​ )Ring/Amine Cleavage Fragment
Target (4-Membered) Azetidin-1-ylm/z 228.05m/z 198.05m/z 182.05m/z 200.05 ( −C2​H4​ )
Alternative A (5-Membered) Pyrrolidin-1-ylm/z 242.06m/z 212.06m/z 196.06m/z 186.06 ( −C4​H8​ )*
Alternative B (Acyclic) Dimethylaminom/z 216.05m/z 186.05m/z 170.05m/z 201.05 ( −CH3​ )

*Note: The pyrrolidine ring requires significantly higher collision energy (>30 eV) to induce ring opening compared to the azetidine ring (~15-20 eV) due to lower inherent ring strain.

Visualizing the Analytical Workflows

LCMS_Workflow Sample Sample Prep (1 µg/mL in 50% ACN) UHPLC UHPLC Separation (C18, Gradient Elution) Sample->UHPLC ESI ESI(+) Ionization [M+H]+ Generation UHPLC->ESI CID CID Fragmentation (Argon Gas, 10-40 eV) ESI->CID TOF High-Res Mass Analysis (Q-TOF / Triple Quad) CID->TOF

Fig 1. Standardized LC-MS/MS workflow for nitropyridine derivative analysis.

Frag_Pathway M [M+H]+ m/z 228.05 (35Cl) m/z 230.05 (37Cl) F1 [M+H - NO]+ m/z 198.05 (Nitro-Nitrito Rearrangement) M->F1 -NO (-30 Da) Low CE F2 [M+H - NO2]+ m/z 182.05 (Direct Cleavage) M->F2 -NO2 (-46 Da) Med CE F3 [M+H - C2H4]+ m/z 200.05 (Azetidine Ring Opening) M->F3 -C2H4 (-28 Da) Med CE F4 [M+H - NO2 - C2H4]+ m/z 154.05 (Pyridine Core Ion) F2->F4 -C2H4 (-28 Da) High CE F3->F4 -NO2 (-46 Da) High CE

Fig 2. Primary CID fragmentation pathways of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine.

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocol is designed with internal causality checks.

Sample Preparation
  • Step 1: Dissolve 1.0 mg of the target compound in 1.0 mL of LC-MS grade Acetonitrile (ACN) to create a stock solution.

  • Step 2: Dilute the stock to a final working concentration of 1 µg/mL using a diluent of 50:50 Water:ACN.

  • Causality Check: Injecting highly organic samples onto a reversed-phase column causes peak breakthrough and fronting. Matching the sample diluent to the initial mobile phase conditions (highly aqueous) ensures sharp, symmetrical peak shapes.

UHPLC Separation Parameters
  • Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 95% B over 8 minutes, hold for 2 minutes, return to 10% B. Flow rate: 0.4 mL/min.

  • Causality Check: The electron-withdrawing nitro and chloro groups severely deactivate the basicity of the pyridine nitrogen. The addition of 0.1% Formic Acid is mandatory to force protonation and ensure a strong [M+H]+ signal in ESI+ mode[4].

Mass Spectrometry (ESI-MS/MS) Tuning

Nitroaromatics are notoriously prone to in-source fragmentation (premature loss of the NO radical before reaching the collision cell) [3].

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Declustering Potential (DP) / Cone Voltage: Set low (20–30 V).

  • Causality Check: If the DP is too high, the m/z 198.05 peak will appear in the MS1 full scan. Lower the DP until the m/z 228.05 precursor ion accounts for >90% of the base peak intensity.

Table 2: Optimized MRM Transitions and Collision Energies (CE)

AnalyteQ1 (m/z)Q3 (m/z)Dwell Time (ms)CE (eV)Analytical Purpose
Azetidinyl Target 228.05182.055015Quantitation (Optimal signal-to-noise)
Azetidinyl Target 228.05154.055025Confirmation (Dual loss of NO2​ & C2​H4​ )
Pyrrolidinyl Analog 242.06196.065018Quantitation
Pyrrolidinyl Analog 242.06186.065035Confirmation (Requires higher CE for ring opening)

Conclusion

The LC-MS/MS analysis of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine requires a nuanced understanding of its structural liabilities. While all nitropyridines share the common −NO and −NO2​ loss pathways, the high ring strain of the azetidine moiety introduces a highly specific −C2​H4​ (-28 Da) neutral loss at relatively low collision energies. By leveraging this specific transition (m/z 228.05 154.05) and carefully controlling in-source fragmentation parameters, researchers can develop highly selective and sensitive assays that easily distinguish this intermediate from its less-strained structural analogs.

References

  • National Institutes of Health (NIH). "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography." PMC. URL: [Link]

Validation

Comparing reactivity: 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine vs 2-amino-6-chloro-4-methyl-3-nitropyridine

[fontname="Helvetica", fontsize=10, color="#5F6368", penwidth= Stereoelectronic effects of C2 substituents on C3-nitro conformation and C6 reactivity. Comparative Reactivity Profile The stereoelectronic differences dicta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[fontname="Helvetica", fontsize=10, color="#5F6368", penwidth=

Stereoelectronic effects of C2 substituents on C3-nitro conformation and C6 reactivity.

Comparative Reactivity Profile

The stereoelectronic differences dictate distinct operational parameters for downstream functionalization. When reacting with standard secondary amines (e.g., morpholine), Compound B reacts smoothly under ambient conditions, whereas Compound A requires significant thermal forcing.

Table 1: SNAr Reactivity Comparison (Nucleophile: Morpholine)

ParameterCompound B (2-Amino)Compound A (2-Azetidinyl)
C3-NO₂ Conformation Planar (H-bond stabilized)Twisted (Steric clash)
Resonance Activation Strong (π-conjugation)Weak (Inductive only)
SNAr Temperature 20–25 °C (Ambient)80–100 °C (Heating required)
Reaction Time 1–2 hours12–24 hours
Typical Yield >90%60–75%
Side Reactions MinimalHydrolysis at elevated temps

Self-Validating Experimental Protocols

To empirically demonstrate this reactivity gap, the following parallel SNAr workflow utilizes morpholine as a model nucleophile. The protocol is designed as a self-validating system , incorporating specific LC-MS analytical checkpoints to ensure process integrity before proceeding to workup.

Protocol: Parallel SNAr Amination

Step 1: Reagent Preparation

  • Reaction B: Dissolve 1.0 mmol (187.6 mg) of Compound B in 5.0 mL of anhydrous DMF.

  • Reaction A: Dissolve 1.0 mmol (227.7 mg) of Compound A in 5.0 mL of anhydrous DMF.

  • Causality Note: Anhydrous DMF is chosen to prevent competitive hydrolysis of the C6 chloride, which becomes a significant risk for Compound A at elevated temperatures.

Step 2: Nucleophile Addition

  • To both flasks, add 2.0 mmol (348 µL) of N,N-Diisopropylethylamine (DIPEA), followed by 1.2 mmol (104 µL) of morpholine.

Step 3: Temperature Control & Execution

  • Reaction B: Stir at 25 °C for 2 hours.

  • Reaction A: Attach a reflux condenser and heat to 80 °C for 12 hours.

Step 4: Analytical Checkpoint (Self-Validation) Before quenching, remove a 10 µL aliquot from each reaction, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

  • Validation for B: The starting material mass ([M+H]⁺ 188.0) must be completely absent, replaced by the product mass ([M+H]⁺ 239.1).

  • Validation for A: The starting material mass ([M+H]⁺ 228.1) should be heavily depleted, replaced by the product mass ([M+H]⁺ 279.1). If >10% starting material persists in Reaction A, verify the internal temperature of the heating block and extend the reaction time by 4 hours.

Step 5: Workup

  • Quench both reactions with 15 mL of ice water. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Workflow Step1 Prepare 0.1M Solutions of Cmpd A & B in DMF Step2 Add 1.2 eq Morpholine + 2.0 eq DIPEA Step1->Step2 Split Temperature Control Step2->Split PathB Compound B Reacts at 25°C (2h) Split->PathB Ambient PathA Compound A Requires 80°C (12h) Split->PathA Heating Analysis LC-MS Checkpoint [M+H]+ 239.1 vs 279.1 PathB->Analysis PathA->Analysis

Parallel self-validating experimental workflow for SNAr reactivity screening.

Strategic Application Notes for Drug Development

When designing a synthetic route for a highly substituted pyridine drug candidate, the order of operations is critical.

  • If your final molecule requires both an azetidine at C2 and an amine at C6, perform the C6 SNAr first using the 2-amino or 2-fluoro precursor.

  • Attempting to install the C6 amine after the C2 azetidine is already in place (Compound A) will force you into harsh thermal conditions, increasing the risk of impurity formation, degradation, and lower overall step economy.

References

  • Mahfouz, R. M., et al. "Structural and theoretical studies of 2-amino-3-nitropyridine." An-Najah University Journal for Research - Natural Sciences, 2010.[Link]

  • Beier, P., et al. "Cross-Coupling Reactions of Nitroarenes." Accounts of Chemical Research, 2021.[Link]

  • "Ortho effect and Steric Inhibition of Resonance." Grokipedia / Chemical Principles.[Link]

Comparative

High-Resolution IR Spectroscopy Comparison Guide: Analyzing 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine

As drug development pipelines increasingly rely on complex, highly substituted heteroaromatic scaffolds, the need for rigorous structural verification is paramount. 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine rep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex, highly substituted heteroaromatic scaffolds, the need for rigorous structural verification is paramount. 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine represents a sterically hindered, poly-substituted pyridine derivative whose structural confirmation requires precise analytical techniques.

For researchers and application scientists, Infrared (IR) spectroscopy remains a frontline tool for functional group verification. However, the choice of IR sampling technique—specifically Attenuated Total Reflectance (ATR-FTIR) versus Transmission FTIR (KBr Pellet) —profoundly impacts the resolution, relative peak intensities, and ultimate reliability of the spectral data [1].

This guide objectively compares these two methodologies for analyzing 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine, providing causality-driven experimental protocols and comparative data to optimize your analytical workflow.

Molecular Architecture & Expected IR Signatures

The molecule features a central pyridine ring decorated with four distinct functional groups: an azetidine ring (position 2), a nitro group (position 3), a methyl group (position 4), and a chlorine atom (position 6). Each group contributes specific vibrational modes to the IR spectrum.

Understanding the causality behind these peaks is critical. For instance, the strong electron-withdrawing nature of the nitro and chloro groups reduces the electron density of the pyridine ring, subtly shifting the aromatic C=N and C=C stretching frequencies. Furthermore, the nitro group exhibits two distinct stretching modes (symmetric and asymmetric) due to the coupled vibration of its two N−O bonds [3].

Table 1: Expected Empirical IR Absorption Peaks
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Diagnostic Significance
Nitro (-NO₂) Asymmetric Stretching~1530 – 1560Highly intense; diagnostic for aromatic nitro groups [3].
Nitro (-NO₂) Symmetric Stretching~1330 – 1350Confirms the -NO₂ presence alongside the asymmetric peak [3].
Pyridine Ring C=C / C=N Stretching~1580 – 1600 & ~1490Indicates the heteroaromatic core integrity.
Azetidine Ring C-N Stretching~1150 – 1250Differentiates the attached cyclic amine from aliphatic amines [4].
Methyl (-CH₃) C-H Stretching~2870 – 2960Weak to moderate; often masked in low-resolution scans.
Chloro (-Cl) C-Cl Stretching~740 – 750Appears in the fingerprint region; sharp and distinct.

Methodological Comparison: ATR-FTIR vs. KBr Pellet

When analyzing rigid, crystalline solids like 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine, the physical interaction between the sample and the IR beam dictates the spectral quality.

  • ATR-FTIR (Rapid Screening): ATR relies on an evanescent wave penetrating the sample. Because the penetration depth ( dp​ ) is directly proportional to the wavelength, high-wavenumber peaks (such as the methyl and azetidine C-H stretches around 2900 cm⁻¹) appear artificially weaker compared to lower wavenumber peaks [2]. While ATR is fast, poor crystal contact with rigid solids can lead to spectral artifacts.

  • Transmission FTIR (KBr Pellet): This classic method involves dispersing the sample in an IR-transparent potassium bromide matrix. It produces a true transmission spectrum that strictly adheres to the Beer-Lambert law. This method is superior for resolving the delicate high-wavenumber C-H stretches and provides a flatter baseline, making it the gold standard for quantitative work and reference library building [1].

Analytical Workflow Decision Matrix

IR_Workflow Sample Solid Sample 2-(Azetidin-1-yl)-... Decision Analytical Goal? Sample->Decision ATR ATR-FTIR (Rapid Screening) Decision->ATR Speed/Routine KBr KBr Pellet (High-Res/Quantitative) Decision->KBr Sensitivity/Library ATR_Prep Direct Crystal Contact + Pressure Application ATR->ATR_Prep KBr_Prep Grind with KBr (1:100) + Hydraulic Press KBr->KBr_Prep ATR_Scan Evanescent Wave Absorption Scan ATR_Prep->ATR_Scan KBr_Scan True Transmission Absorption Scan KBr_Prep->KBr_Scan Process Spectral Processing (Baseline, Peak Picking) ATR_Scan->Process KBr_Scan->Process

Fig 1: FTIR analytical decision matrix for solid-state nitro-heterocycles.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols incorporate self-validating steps to prevent false positives or spectral distortions.

Protocol A: ATR-FTIR Analysis

Best for: Routine batch-to-batch verification and rapid qualitative screening.

  • System Validation: Perform a background scan on the clean, empty ATR crystal (typically Diamond or ZnSe). Causality: This subtracts ambient CO2​ and water vapor, ensuring the baseline is flat. A polystyrene film standard should be scanned weekly to verify wavenumber accuracy.

  • Sample Application: Place 2–5 mg of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine directly onto the crystal.

  • Pressure Application: Lower the pressure anvil until the software indicates optimal contact. Causality: Rigid crystalline solids require high, uniform pressure to eliminate air gaps. Air gaps reduce the penetration of the evanescent wave, leading to weak, noisy spectra.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

  • Post-Processing: Apply an "ATR Correction" algorithm in the spectrometer software to mathematically compensate for the wavelength-dependent penetration depth, normalizing the high-wavenumber C-H stretches.

Protocol B: Transmission FTIR (KBr Pellet)

Best for: IND/NDA regulatory submissions, trace impurity analysis, and resolving overlapping bands.

  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 105°C for 24 hours. Causality: KBr is highly hygroscopic. Absorbed moisture will produce a massive, broad O-H stretching band at ~3400 cm⁻¹, which can obscure the subtle overtone bands of the pyridine ring [1].

  • Sample Grinding: In an agate mortar, gently grind ~1 mg of the sample with ~100 mg of the dried KBr. Causality: The sample particles must be smaller than the wavelength of the IR radiation (typically <2 µm) to prevent the Christiansen effect (anomalous dispersion that causes asymmetric, distorted peaks).

  • Pellet Pressing: Transfer the mixture to a 13 mm die and apply 10 tons of pressure using a hydraulic press under a vacuum for 2 minutes. The resulting pellet should be visually transparent.

  • Acquisition: Perform a background scan using a blank KBr pellet, followed by the sample pellet scan (4000 to 400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

Comparative Data Analysis

When comparing the spectral outputs of both methods for this specific molecule, distinct performance differences emerge, particularly in the fingerprint and high-frequency regions [2].

Table 2: Performance Comparison for 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine
Spectral Region / FeatureATR-FTIR PerformanceKBr Pellet PerformanceScientific Causality
High Wavenumber (2800-3000 cm⁻¹) Sub-optimal. Methyl and azetidine C-H stretches appear weak.Excellent. C-H stretches are distinct and proportional.ATR penetration depth is shallowest at high wavenumbers. KBr provides true transmission.
Nitro Group (~1530 & 1330 cm⁻¹) Good. Peaks are sharp but relative intensity may be skewed.Excellent. True relative intensities are preserved.High refractive index of the sample near intense absorption bands can cause peak shifts in ATR.
Fingerprint Region (<1000 cm⁻¹) Excellent. C-Cl stretch (~740 cm⁻¹) is highly intense.Good. C-Cl stretch is clear, though baseline may scatter if poorly ground.ATR penetration is deepest at low wavenumbers, artificially boosting fingerprint peak intensities.
Sample Recovery Complete. Sample can be wiped off and recovered.None. Sample is permanently embedded in the salt matrix.ATR is non-destructive and requires no matrix dilution.
Conclusion & Best Practices

For the routine identification of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine during synthesis, ATR-FTIR is the recommended alternative due to its speed and lack of sample preparation. However, for rigorous structural elucidation, regulatory documentation, or if the analyst needs to differentiate this molecule from structurally similar analogs (e.g., distinguishing the azetidine C-H stretches from a piperidine analog), the KBr Pellet method remains the authoritative choice due to its superior adherence to the Beer-Lambert law and higher sensitivity.

References

  • Kintek Press. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy." Kintek Solution. Available at:[Link]

  • Çolak, S. "Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets." MAS Journal of Applied Sciences. Available at: [Link]

  • National Institutes of Health (NIH). "Novel Cu(I)-5-nitropyridine-2-thiol Cluster with NIR Emission: Structural and Photophysical Characterization." PMC. Available at:[Link]

  • American Chemical Society (ACS). "Unexpected Formation of an Azetidine−Carborane Derivative by Dehydration of N-(1,12-Dicarba-closo-dodecaboran-1-yl)formamide." Inorganic Chemistry. Available at: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine

As a Senior Application Scientist overseeing the integration of highly functionalized heterocyclic building blocks into drug discovery pipelines, I frequently manage the scale-up and handling of complex intermediates. 2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the integration of highly functionalized heterocyclic building blocks into drug discovery pipelines, I frequently manage the scale-up and handling of complex intermediates. 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine is a highly specialized, structurally tense molecule. Featuring a strained azetidine ring, a reactive aryl chloride, and an electron-withdrawing nitro group, compounds of this class are critical in synthesizing advanced therapeutics, such as menin-MLL interaction inhibitors[1].

However, this exact triad of functional groups creates a unique hazard profile. Standard laboratory safety protocols are insufficient. To handle this compound safely, you must implement a self-validating system of Personal Protective Equipment (PPE) and operational controls grounded in chemical causality.

Chemical Causality and Hazard Profile

To design an effective defense strategy, we must first understand why this compound is hazardous. Safety is not about blindly following rules; it is about mitigating specific chemical mechanisms.

  • Dermal Penetration & Sensitization (Skin Irrit. 2): The lipophilic azetidine ring enhances the molecule's ability to partition into and cross the stratum corneum. Once in the skin, the electrophilic 6-chloro position—highly activated by the ortho-nitro group—can undergo rapid SN​Ar (nucleophilic aromatic substitution) reactions with skin proteins, leading to severe irritation and potential sensitization[2].

  • Respiratory Irritation (STOT SE 3): As a crystalline combustible solid, the powder is prone to aerosolization[3]. Inhalation of these micro-particles directly deposits reactive nitroaromatics onto mucosal membranes, causing acute respiratory distress.

  • Thermal & Chemical Instability: Nitroaromatics possess inherent thermal energy. While stable under ambient conditions, exposure to strong bases, concentrated acids, or strong oxidizing agents can trigger rapid, exothermic decomposition[4].

Table 1: Quantitative Hazard Data & Operational Thresholds

PropertyGHS/Chemical ClassificationOperational Implication
Primary Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[2]Requires full dermal, ocular, and respiratory shielding.
Physical State Combustible Solid (Powder)[3]High risk of dust generation; necessitates N95/P3 mask and local exhaust.
Reactivity Activated Aryl ChlorideSusceptible to nucleophilic attack; avoid strong nucleophiles during storage.
Incompatibilities Strong oxidizers, strong acids/bases[4]Segregate waste strictly; do not mix with acid baths or reducing agents.

PPE Selection: The Defense-in-Depth Strategy

Do not rely on generic laboratory PPE. The lipophilicity of the azetidine moiety acts as a carrier, dragging the toxicophore through standard materials if solubilized.

Table 2: Glove Material Permeation Data (Estimated for Halogenated Pyridines)

Glove MaterialBreakthrough Time (Dry Solid)Breakthrough Time (in DCM/DMF)Recommendation
Nitrile (8 mil) > 480 minutes< 10 minutesExcellent for dry weighing; poor for solution handling.
Neoprene > 480 minutes10 - 30 minutesAcceptable as a secondary layer.
Butyl Rubber > 480 minutes> 120 minutesOptimal for handling large volumes of the compound in solution.
Latex Not RecommendedNot RecommendedHighly permeable to lipophilic organics; provides zero protection.
Step-by-Step Methodology: Self-Validating PPE Donning & Doffing

Trustworthiness in safety requires protocols that verify themselves during execution.

Phase 1: Donning (Pre-Operation)

  • Visual & Pressure Inspection: Inspect 8-mil nitrile gloves for micro-tears by inflating them slightly and twisting the cuff to trap air. Causality: Halogenated pyridines cause severe irritation upon even micro-exposure[2].

  • Respirator Fit Check: Don an N95 or P3 particulate respirator[3]. Perform a positive/negative pressure seal check by covering the filter and inhaling sharply. The mask must collapse slightly against your face.

  • Ocular Shielding: Don non-vented chemical splash goggles. Standard safety glasses are insufficient against aerosolized reactive dust.

  • Layering: Don a flame-retardant (FR) lab coat. Ensure the cuffs are tucked under the gloves to eliminate exposed skin at the wrists.

Phase 2: Doffing (Post-Operation)

  • Glove Decontamination: Before removing gloves, wipe them with an isopropanol-dampened cloth to remove bulk powder.

  • Asymmetric Removal: Pinch the exterior of the first glove at the wrist and peel it off inside-out. Slide an un-gloved finger under the wrist of the second glove to peel it off. Causality: This technique ensures zero skin contact with the contaminated exterior.

  • Containment: Dispose of gloves immediately in a designated solid hazardous waste bin[2]. Wash hands with mild soap and water (avoid abrasive pumice cleaners that create micro-abrasions in the skin).

Operational Workflow: From Weighing to Reaction Setup

Handling this compound requires strict environmental controls to prevent dispersion of dust[2].

Workflow Start 1. Material in Sealed Container PPE 2. Don Specific PPE: N95, Nitrile, Goggles Start->PPE Hood 3. Transfer to Class II Fume Hood PPE->Hood Weigh 4. Weigh via Anti-Static Spatula Hood->Weigh React 5. Dissolution in Reaction Solvent Weigh->React Clean 6. Decontaminate Surfaces React->Clean

Fig 1: Step-by-step operational workflow and PPE integration for handling reactive powders.

Step-by-Step Methodology: Safe Weighing and Transfer
  • Preparation: Ensure the Class II chemical fume hood has a face velocity of 80-100 fpm. Clear all non-essential equipment to minimize air turbulence.

  • Static Mitigation: 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine is a dry powder prone to static cling. Discharge static electricity from your gloves using a grounding bar. Use a static-dissipative spatula (e.g., PTFE-coated).

  • Primary Containment: Place the analytical balance inside the fume hood. Tare a secondary containment vessel (e.g., a glass vial placed within a larger beaker).

  • Transfer: Slowly transfer the crystalline powder. Causality: Rapid movements generate aerosolized dust, which is a Category 3 respiratory hazard[3].

  • Sealing: Cap the vial tightly before removing it from the balance area. Wipe the exterior of the vial with a solvent-dampened wipe to remove microscopic residue.

Decontamination and Disposal Plan

Nitroaromatic halogenated compounds must never be disposed of in general waste streams. They require specific quenching and segregation protocols.

Disposal Spill Spill Detected Assess Assess State Spill->Assess Solid Solid Powder Assess->Solid Liquid In Solution Assess->Liquid Sweep Wet Sweep (Avoid Dust) Solid->Sweep Absorb Inert Absorbent Liquid->Absorb Waste Hazardous Waste Sweep->Waste Absorb->Waste

Fig 2: Logical decision pathway for chemical spill response and waste segregation.

Step-by-Step Methodology: Decontamination & Segregation
  • Quenching Residuals: Do not dispose of unquenched reactive intermediates directly into mixed waste. For trace amounts on glassware, rinse with a dilute, weak nucleophile (e.g., 5% sodium bicarbonate in water/ethanol) to safely hydrolyze the activated chloride before final cleaning.

  • Solid Waste Segregation: Place all contaminated wipes, empty reagent bottles, and disposable spatulas into a dedicated, clearly labeled "Halogenated Nitroaromatic Solid Waste" container. Entrust disposal strictly to a licensed waste disposal company[2].

  • Liquid Waste: Segregate liquid reaction waste into "Halogenated Organic Waste." Causality: Mixing nitroaromatics with incompatible waste streams (like concentrated acids or reducing agents) can lead to exothermic degradation and potential container rupture[4].

  • Surface Decontamination: Wash the fume hood deck with a 10% isopropanol/water solution to capture any remaining dust, followed by a dry wipe.

References

  • SAFETY DATA SHEET - Fisher Scientific: 2-Chloro-4-methyl-3-nitropyridine, Fisher Scientific,
  • SAFETY DATA SHEET - TCI Chemicals: 2-Chloro-4-methyl-3-nitropyridine, TCI Chemicals,
  • 2-Chloro-4-methyl-3-nitropyridine 99% 23056-39-5 - MilliporeSigma, Sigma-Aldrich,
  • Discovery of Novel, Potent, and Selective Small-Molecule Menin–Mixed Lineage Leukemia Interaction Inhibitors through Attempting Introduction of Hydrophilic Groups, Journal of Medicinal Chemistry - ACS Public
  • Matrix Scientific Safety Data Sheet: 2-Azetidin-1-yl-5-bromo-3-chloropyridine, M

Sources

© Copyright 2026 BenchChem. All Rights Reserved.